MRS4620
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H24IN3O11P2 |
|---|---|
Molecular Weight |
647.2 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C18H24IN3O11P2/c1-21-14(20-31-8-11-2-4-12(19)5-3-11)6-7-22(18(21)25)17-16(24)15(23)13(33-17)9-32-35(29,30)10-34(26,27)28/h2-7,13,15-17,23-24H,8-10H2,1H3,(H,29,30)(H2,26,27,28)/b20-14-/t13-,15-,16-,17-/m1/s1 |
InChI Key |
ZJROBGGWBBLVHF-LUTCEXLRSA-N |
Isomeric SMILES |
CN1/C(=N\OCC2=CC=C(C=C2)I)/C=CN(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O |
Canonical SMILES |
CN1C(=NOCC2=CC=C(C=C2)I)C=CN(C1=O)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of MRS4620, a Potent CD73 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS4620 is a potent and selective inhibitor of CD73 (ecto-5'-nucleotidase), a cell surface enzyme that plays a critical role in tumor immune evasion. With a reported inhibition constant (Ki) of 0.436 nM, this compound effectively blocks the enzymatic activity of CD73, preventing the conversion of extracellular adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the CD73 signaling pathway, detailed experimental protocols for its characterization, and quantitative data on its inhibitory activity.
Introduction to CD73 and its Role in the Tumor Microenvironment
CD73, also known as ecto-5'-nucleotidase, is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that is overexpressed in various cancer types.[1][2] Its primary function is the dephosphorylation of extracellular AMP into adenosine.[3][4] In the tumor microenvironment (TME), extracellular ATP and ADP are converted to AMP by another ecto-enzyme, CD39. CD73 then catalyzes the final step in this adenosine-generating pathway.
The accumulation of adenosine in the TME is a key mechanism of immune suppression.[4][5] Adenosine exerts its effects by binding to adenosine receptors (A2A and A2B) on the surface of immune cells, such as T cells, natural killer (NK) cells, and dendritic cells.[5][6] This signaling cascade leads to a dampening of the anti-tumor immune response by:
-
Inhibiting T cell proliferation, activation, and cytokine release.[7]
-
Suppressing the cytotoxic activity of NK cells.[6]
-
Promoting the generation and function of regulatory T cells (Tregs).
-
Inhibiting the maturation and antigen-presenting capacity of dendritic cells.
By blocking the production of adenosine, CD73 inhibitors like this compound can reverse this immunosuppressive state and enhance the efficacy of cancer immunotherapies.[3][4]
This compound: A Potent Pyrimidine-Based CD73 Inhibitor
This compound is a member of a series of 3-methylcytidine-5'-α,β-methylenediphosphonates. Its potent inhibitory activity is attributed to its specific structural features that allow for high-affinity binding to the active site of CD73.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against human CD73 has been determined through enzymatic assays.
| Compound | Target | Parameter | Value (nM) |
| This compound | Human CD73 | Ki | 0.436[1] |
Mechanism of Action of this compound
The core mechanism of action of this compound is the competitive inhibition of the CD73 enzyme. By binding to the active site of CD73, this compound prevents the substrate, AMP, from being hydrolyzed to adenosine.
Downstream Effects of CD73 Inhibition by this compound
By blocking adenosine production, this compound initiates a cascade of downstream effects that collectively enhance the anti-tumor immune response.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and other CD73 inhibitors.
CD73 Enzymatic Activity Assay (Luminescence-Based)
This assay is commonly used to determine the inhibitory activity of compounds against CD73.
Protocol Details:
-
Reagents and Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP)
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂)
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
96-well or 384-well microplates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of recombinant human CD73 to each well of the microplate.
-
Add the serially diluted this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of remaining ATP (which is inversely proportional to the amount of adenosine produced) by adding the ATP detection reagent.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve. The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Km of the enzyme for the substrate is known.
-
Conclusion
This compound is a highly potent inhibitor of CD73 that acts by competitively blocking the enzymatic conversion of AMP to immunosuppressive adenosine. This mechanism of action has significant implications for cancer immunotherapy, as it can reverse the adenosine-mediated immunosuppression within the tumor microenvironment, thereby unleashing the anti-tumor activity of the immune system. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CD73-targeted therapies. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assaygenie.com [assaygenie.com]
- 4. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 7. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
CM4620: A Technical Guide to a Novel CRAC Channel Inhibitor
Executive Summary
CM4620, also known as Zegocractin and Auxora, is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channels, with a primary focus on the Orai1 subunit.[1][2][3] These channels are crucial for store-operated calcium entry (SOCE) in various cell types, including immune and pancreatic acinar cells.[1][4] Dysregulation of CRAC channel activity is implicated in the pathophysiology of inflammatory diseases, notably acute pancreatitis.[5][6] Preclinical and clinical studies have demonstrated that CM4620 can mitigate the excessive calcium influx and subsequent inflammatory cascade associated with acute pancreatitis, showing promise as a first-in-class therapeutic agent.[4][7][8] This guide provides an in-depth technical overview of CM4620, including its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols, and relevant signaling pathways.
Introduction to CRAC Channels
Calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes.[9] CRAC channels are a highly selective calcium influx pathway activated in response to the depletion of intracellular calcium stores, a process known as store-operated calcium entry (SOCE).[10][11] The core components of the CRAC channel are the stromal interaction molecule (STIM) proteins located in the endoplasmic reticulum (ER) membrane, which act as Ca2+ sensors, and the Orai proteins that form the pore of the channel in the plasma membrane.[10][11] Upon depletion of ER Ca2+ stores, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate Orai channels, leading to a sustained influx of extracellular calcium.[9][10] This sustained calcium signaling is critical for processes such as gene expression, proliferation, and cytokine release in immune cells like T lymphocytes.[1][11] In pathological conditions such as acute pancreatitis, overactivation of CRAC channels contributes to cellular calcium overload, premature enzyme activation, and inflammatory cell infiltration.[12]
CM4620: A Selective CRAC Channel Inhibitor
Chemical Properties
-
IUPAC Name: N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide[2]
-
Molecular Formula: C₁₉H₁₁ClF₃N₃O₃[2]
-
Molar Mass: 421.76 g·mol⁻¹[2]
Mechanism of Action
CM4620 is a selective inhibitor of CRAC channels.[2][3] It specifically targets the Orai1 protein, which forms the pore of the channel.[1][14] By binding to and inhibiting Orai1, CM4620 blocks the influx of extracellular calcium into the cell that occurs via SOCE.[1] This action prevents the sustained elevation of intracellular calcium that drives pathological processes in diseases like acute pancreatitis.[1] CM4620 has shown greater potency for Orai1-containing channels compared to other Orai isoforms.[4][13][15] The inhibition of CRAC channels by CM4620 leads to a reduction in the activation of calcium-dependent signaling pathways, which in turn suppresses the production and release of pro-inflammatory cytokines from immune cells and reduces cell death in parenchymal cells.[1][4]
Quantitative Data
In Vitro Potency and Efficacy
| Target/Assay | Cell Type | IC50 | Reference |
| Orai1/STIM1 | - | 119 nM | [13] |
| Orai2/STIM1 | - | 895 nM | [13] |
| IFN-γ Release | Human PBMCs | 138 nM | [13] |
| IL-4 Release | Human PBMCs | 879 nM | [13] |
| IL-6 Release | Human PBMCs | 135 nM | [13] |
| IL-1β Release | Human PBMCs | 240 nM | [13] |
| IL-10 Release | Human PBMCs | 303 nM | [13] |
| TNF-α Release | Human PBMCs | 225 nM | [13] |
| IL-2 Release | Human PBMCs | 59 nM | [13] |
| IL-17 Release | Human PBMCs | 120 nM | [13] |
Preclinical Efficacy in Animal Models of Acute Pancreatitis
| Animal Model | Parameter | Treatment | Outcome | Reference |
| Mouse (Cerulein-induced) | Blood Amylase | 20 mg/kg CM4620 | ~20% reduction | [4] |
| Mouse (Cerulein-induced) | Blood Lipase | 20 mg/kg CM4620 | ~45% reduction | [4] |
| Mouse (Cerulein-induced) | Intrapancreatic Trypsin | 20 mg/kg CM4620 | ≥65% reduction | [4] |
| Rat (Cerulein-induced) | Pancreatic Edema | 5, 10, 20 mg/kg CM4620 | Significant reduction | [4] |
| Rat (Cerulein-induced) | Acinar Cell Vacuolization | 5, 10, 20 mg/kg CM4620 | Significant reduction | [4] |
| Rat (Cerulein-induced) | Necrosis | 5, 10, 20 mg/kg CM4620 | Significant reduction | [4] |
| Rat (Cerulein-induced) | Inflammatory Cell Infiltration | 5, 10, 20 mg/kg CM4620 | Significant reduction | [4] |
| Mouse (Palmitoleic acid-alcohol-induced) | Histopathological Score | 0.1 mg/kg CM4620 | Significant reduction | [7] |
| Mouse (Palmitoleic acid-alcohol-induced) | Necrosis and Inflammation | 0.1 mg/kg CM4620 + Galactose | Further significant reduction | [7] |
Experimental Protocols
Measurement of Store-Operated Calcium Entry (SOCE) in Pancreatic Acinar Cells
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]c) in isolated pancreatic acini using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Collagenase solution
-
NaHEPES buffer
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Ca²⁺-free buffer
-
Ca²⁺-containing buffer (e.g., 1.8 mM Ca²⁺)
-
CRAC channel agonist (e.g., thapsigargin, cerulein)
-
Fluorescence imaging microscopy system
Procedure:
-
Isolation of Pancreatic Acini:
-
Euthanize the animal (e.g., mouse) and surgically remove the pancreas.
-
Inject the pancreas with a collagenase solution and incubate at 37°C for 5-6 minutes to digest the tissue.[8]
-
Manually agitate the digested tissue by pipetting in NaHEPES buffer to disperse the acini.[8]
-
Centrifuge the cell suspension at low speed (e.g., 200 x g) for 1 minute, discard the supernatant, and resuspend the acinar pellet in fresh NaHEPES buffer. Repeat the wash step.[8]
-
-
Fura-2 AM Loading:
-
Resuspend the isolated acini in a buffer containing Fura-2 AM (typically 1-5 µM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%).
-
Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark to allow for dye loading and de-esterification.[16]
-
Wash the cells twice with buffer to remove extracellular Fura-2 AM.[17]
-
-
Calcium Imaging:
-
Mount the Fura-2-loaded acini on a coverslip in an imaging chamber on the stage of a fluorescence microscope.
-
Initially, perfuse the cells with a Ca²⁺-free buffer.
-
Establish a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
To deplete intracellular Ca²⁺ stores and activate CRAC channels, add a stimulus such as thapsigargin or a supramaximal concentration of cerulein to the Ca²⁺-free buffer. This will cause a transient increase in [Ca²⁺]c due to release from the ER.
-
Once the [Ca²⁺]c has returned to near baseline, switch to a Ca²⁺-containing buffer (e.g., 1.8 mM Ca²⁺). The subsequent rise in the Fura-2 ratio represents SOCE.[18]
-
To test the effect of CM4620, pre-incubate the Fura-2-loaded acini with the desired concentration of the inhibitor for 30 minutes before starting the imaging protocol.[18]
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the [Ca²⁺]c.
-
Quantify SOCE by measuring the peak increase in the 340/380 nm ratio or the area under the curve after the re-addition of extracellular Ca²⁺.[18]
-
Caerulein-Induced Acute Pancreatitis Model (Rat)
This protocol describes the induction of acute pancreatitis in rats using the cholecystokinin analog, caerulein, and the therapeutic administration of CM4620.
Materials:
-
Male Sprague-Dawley rats
-
Caerulein
-
Sterile saline
-
CM4620 injectable emulsion
-
Placebo emulsion
-
Intravenous infusion pump
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the experiment.[15]
-
Induction of Pancreatitis:
-
Administer hourly intraperitoneal (IP) injections of caerulein at a dose of 50 µg/kg for 4 hours. Control animals receive saline injections.[15]
-
-
CM4620 Administration (Therapeutic Approach):
-
Sample Collection:
-
Thirty minutes after the end of the 4-hour infusion, euthanize the animals.[15]
-
Collect blood samples for the measurement of serum amylase and lipase.
-
Harvest the pancreas for histological analysis and measurement of trypsin and myeloperoxidase activity.
-
Histological Evaluation of Pancreatitis
Materials:
-
10% formaldehyde or 4% paraformaldehyde
-
Paraffin
-
Hematoxylin and eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Fixation and Processing:
-
Fix the harvested pancreatic tissue in 10% formaldehyde for 24 hours.[13]
-
Embed the fixed tissue in paraffin and cut 5 µm sections.
-
-
H&E Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin and eosin.
-
-
Histological Scoring:
-
Examine the stained sections under a light microscope in a blinded manner.
-
Score the severity of pancreatitis based on established criteria for edema, inflammatory cell infiltration, and acinar cell necrosis.[9] A common scoring system is the Schmidt score or a modification thereof.[9]
-
Edema: 0 (none) to 3 (maximal).
-
Inflammatory Infiltration: 0 (none) to 3 (maximal).
-
Acinar Necrosis: 0 (none) to 3 (maximal).
-
-
Measurement of Pancreatic Trypsin Activity
This fluorometric assay measures the activity of trypsin in pancreatic tissue homogenates.
Materials:
-
Pancreatic tissue
-
Homogenization buffer (e.g., MOPS-sucrose buffer, pH 6.5)
-
Fluorogenic trypsin substrate (e.g., Boc-Gln-Ala-Arg-MCA)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Fluorometric microplate reader
Procedure:
-
Tissue Homogenization:
-
Trypsin Activity Assay:
-
Add a small volume (e.g., 15 µL) of the supernatant to a well of a 96-well microplate.[1]
-
Prepare a working solution of the fluorogenic trypsin substrate in the assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Measure the increase in fluorescence over time in a microplate reader with excitation at ~380 nm and emission at ~440 nm.[1]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic read.
-
Normalize the trypsin activity to the total protein concentration of the homogenate, determined by a standard protein assay (e.g., BCA assay).[1]
-
Pharmacodynamic Assay: IL-2 Release from Stimulated Whole Blood
This protocol describes an ex vivo method to assess the pharmacodynamic effect of CM4620 by measuring the inhibition of IL-2 production in stimulated whole blood samples from treated patients.
Materials:
-
Heparinized whole blood
-
RPMI 1640 medium
-
T-cell stimulants (e.g., Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA))
-
ELISA kit for human IL-2
Procedure:
-
Blood Collection: Collect whole blood samples in heparinized tubes from subjects before and after administration of CM4620.[19]
-
Whole Blood Stimulation:
-
Within a short time of collection, aliquot the whole blood into a 96-well plate.
-
Stimulate the blood with a combination of T-cell mitogens, such as PHA (e.g., 10 µg/mL) and PMA (e.g., 25 ng/mL).[7][20] Include an unstimulated control.
-
Incubate the plate for a defined period (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.[12]
-
-
Plasma Collection:
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Carefully collect the plasma supernatant for cytokine analysis.
-
-
IL-2 Measurement:
-
Quantify the concentration of IL-2 in the plasma samples using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of IL-2 produced in the stimulated post-dose samples to the pre-dose samples to determine the percentage of inhibition of T-cell activation by CM4620.
-
Signaling Pathways and Experimental Workflows
CRAC Channel Activation Signaling Pathway
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. inotiv.com [inotiv.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytokine signatures of human whole blood for monitoring immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring digestive protease activation in the mouse pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moodle2.units.it [moodle2.units.it]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. labcorp.com [labcorp.com]
The Central Role of Orai1/STIM1 in the Pathogenesis of Acute Pancreatitis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Acute pancreatitis (AP) is a severe inflammatory condition initiated by premature activation of digestive enzymes within pancreatic acinar cells, leading to autodigestion, inflammation, and potential multi-organ failure. A critical early event in this cascade is the dysregulation of intracellular calcium (Ca²⁺) signaling.[1] Sustained, global elevation of cytosolic Ca²⁺ is a common hallmark of AP, irrespective of its etiology.[2] This pathological Ca²⁺ overload is largely driven by Store-Operated Calcium Entry (SOCE), a process orchestrated by the endoplasmic reticulum (ER) Ca²⁺ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane Ca²⁺ channel, Orai1.[2][3] This technical guide provides an in-depth examination of the Orai1/STIM1 signaling axis in the context of acute pancreatitis, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core signaling pathways.
The Orai1/STIM1 Signaling Pathway: From Physiology to Pathology
In pancreatic acinar cells, physiological Ca²⁺ signals, which are typically transient and localized to the apical pole, are essential for regulating the secretion of digestive enzymes.[4][5] However, pathological stimuli associated with AP, such as bile acids, alcohol metabolites (fatty acid ethyl esters or FAEEs), or hyperstimulation with secretagogues like cholecystokinin (CCK), trigger a sustained and global elevation in cytosolic Ca²⁺, which is cytotoxic.[1][2][6]
The primary mechanism for the sustained Ca²⁺ influx is SOCE. Orai1 is the principal SOCE channel in pancreatic acinar cells.[3] The activation of this pathway is a multi-step process:
-
ER Store Depletion: Pathological stimuli cause a massive release of Ca²⁺ from the endoplasmic reticulum (ER), the cell's primary intracellular Ca²⁺ store.[1][2]
-
STIM1 Sensing and Translocation: STIM1, an ER-resident transmembrane protein, senses this depletion of Ca²⁺. This triggers a conformational change and its subsequent translocation and clustering at ER-plasma membrane (PM) junctions.[2][7]
-
Orai1 Activation: At these junctions, STIM1 directly interacts with and activates Orai1, a highly selective Ca²⁺ channel in the plasma membrane.[7]
-
Sustained Ca²⁺ Influx: The opening of the Orai1 channel permits a massive and sustained influx of extracellular Ca²⁺ into the cytosol, leading to Ca²⁺ overload.[2]
This pathological Ca²⁺ overload initiates downstream events central to AP pathogenesis, including the premature activation of trypsinogen, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, acinar cell necrosis.[2][6]
Quantitative Data on Orai1/STIM1 Inhibition in Acute Pancreatitis
The critical role of Orai1 in AP has been validated through pharmacological inhibition in various preclinical models. Orai1 inhibitors have been shown to prevent cytosolic Ca²⁺ overload and protect against the key features of AP.[3][8] The tables below summarize the quantitative effects of Orai1 inhibitors on markers of pancreatic injury.
Table 1: Effect of Orai1 Inhibitors on Pancreatic Injury Markers in a Cerulein-Induced Pancreatitis Mouse Model. Data compiled from studies using repeated intraperitoneal injections of cerulein to induce AP.
| Inhibitor | Dose & Administration | Parameter Measured | Result (% Reduction vs. Vehicle) | Reference |
| GSK-7975A | 30 mg/kg (begun 1h post-induction) | Serum Amylase | ~60% | [8][9] |
| Pancreatic Edema | Significant Reduction | [8][9] | ||
| Necrosis Score | ~75% | [8][9] | ||
| CM_128 | 20 mg/kg (begun 1h post-induction) | Serum Amylase | ~70% | [8][9] |
| Pancreatic Edema | Significant Reduction | [8][9] | ||
| Necrosis Score | ~80% | [8][9] | ||
| CM4620 | Intravenous | Neutrophil Infiltration (MPO) | Significant Reduction | [10] |
| Inflammatory Cytokines | Significant Reduction | [10][11] |
Table 2: Effect of Orai1 Inhibitors in Toxin-Based Mouse Models of Acute Pancreatitis. Models include ductal injection of taurolithocholic acid 3-sulfate (TLCS) or intravenous administration of ethanol and palmitoleic acid (FAEE).
| Inhibitor | Model | Dose & Administration | Parameter Measured | Result (% Reduction vs. Vehicle) | Reference |
| GSK-7975A | TLCS | 30 mg/kg (begun 1h post-induction) | Serum Amylase | ~55% | [8][9] |
| Lung MPO Activity | ~60% | [8][9] | |||
| FAEE | 30 mg/kg (begun 1h post-induction) | Serum Amylase | ~50% | [8][9] | |
| CM_128 | TLCS | 20 mg/kg (begun 1h post-induction) | Serum Amylase | ~65% | [8][9] |
| Lung MPO Activity | ~70% | [8][9] | |||
| FAEE | 20 mg/kg (begun 1h post-induction) | Serum Amylase | ~60% | [8][9] |
These studies collectively demonstrate that targeting Orai1-mediated Ca²⁺ entry is highly effective in ameliorating pancreatic damage and systemic inflammation across multiple, clinically relevant models of acute pancreatitis.[3][8][10] Notably, treatment is significantly more effective when administered early (1 hour) versus later (6 hours) after the induction of pancreatitis, highlighting a critical therapeutic window.[8][9]
Key Experimental Protocols
Reproducible and well-characterized experimental models are fundamental to studying AP. Below are detailed methodologies for key experiments cited in the investigation of Orai1/STIM1 function.
In Vivo Induction of Acute Pancreatitis in Mice
A common workflow is used for evaluating therapeutic interventions in animal models of AP.
Protocol 1: Cerulein-Induced Acute Pancreatitis This model induces a mild, edematous pancreatitis, suitable for studying early cellular events.
-
Animal Model: 10-week-old male C57BL/6J mice are typically used.[3]
-
Induction: Administer hourly intraperitoneal (i.p.) injections of cerulein (a cholecystokinin analogue) at a dose of 50 µg/kg for 7 to 10 hours.[12][13][14] Control animals receive saline injections.
-
Treatment: Orai1 inhibitors or vehicle are typically administered 1 hour after the first cerulein injection.[8]
-
Endpoint: Mice are sacrificed 12 hours after the first injection for sample collection.[14]
Protocol 2: Taurolithocholic Acid 3-Sulfate (TLCS)-Induced Pancreatitis This model mimics gallstone-induced pancreatitis, which is often more severe.
-
Animal Model: C57BL/6J mice.
-
Procedure: Anesthetize the mouse and perform a laparotomy to expose the biliopancreatic duct.
-
Induction: Retrogradely infuse 0.2% TLCS in a buffered salt solution into the pancreatic duct via a catheter.
-
Endpoint: Monitor animals and collect samples at specified time points post-infusion.
Measurement of Intracellular Calcium ([Ca²⁺]i) in Acinar Cells
This protocol allows for the direct measurement of SOCE in isolated pancreatic acinar cells.
-
Cell Isolation:
-
Euthanize a mouse and surgically remove the pancreas.
-
Digest the tissue with collagenase to isolate individual acini or single acinar cells.
-
Wash and resuspend the cells in a suitable buffer (e.g., HEPES-buffered Ringer's solution).
-
-
Dye Loading:
-
Incubate the isolated acinar cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), for 30-45 minutes at room temperature. The AM ester allows the dye to cross the cell membrane.
-
-
Calcium Imaging:
-
Mount the dye-loaded cells on a glass coverslip on the stage of an inverted fluorescence microscope equipped for ratiometric imaging (e.g., a Till Photonics System).[3]
-
Perfuse the cells with a Ca²⁺-free buffer to establish a baseline.
-
Induce ER store depletion using an agonist (e.g., cholecystokinin) or a sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump inhibitor like thapsigargin or cyclopiazonic acid.[8][9]
-
Reintroduce a buffer containing extracellular Ca²⁺ (e.g., 1.8 mM). The subsequent rise in the Fura-2 ratio (proportional to [Ca²⁺]i) represents SOCE.[15]
-
-
Data Analysis: Quantify the peak or integral of the Ca²⁺ rise after re-adding extracellular Ca²⁺ to measure the magnitude of SOCE. Compare results from cells pre-treated with Orai1 inhibitors versus vehicle controls.
Histopathological Assessment of Pancreatic Injury
-
Tissue Processing:
-
Harvest the pancreas and fix it in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Staining:
-
Cut 4-5 µm sections from the paraffin blocks.
-
Deparaffinize, rehydrate, and stain the sections with Hematoxylin and Eosin (H&E).
-
-
Scoring:
-
Examine the stained slides under a light microscope in a blinded fashion.
-
Score the severity of pancreatitis based on established criteria for edema, inflammatory cell infiltration, and acinar cell necrosis, typically on a scale of 0 (normal) to 3 or 4 (severe) for each parameter.[12]
-
Conclusion and Future Directions
The evidence is unequivocal: the Orai1/STIM1 signaling pathway is a central player in the initiation and progression of acute pancreatitis. Pathological activation of this pathway leads to a sustained Ca²⁺ overload in pancreatic acinar cells, triggering a cascade of cytotoxic events that culminate in pancreatic autodigestion and inflammation.[2][8] Preclinical studies have robustly demonstrated that pharmacological inhibition of Orai1 is a highly effective therapeutic strategy, capable of ameliorating both local pancreatic injury and systemic inflammation in diverse animal models.[8][10][12]
For drug development professionals, these findings validate Orai1 as a high-potential therapeutic target for AP, a disease with no specific pharmacological treatment.[1][16] Future research should focus on optimizing the therapeutic window for Orai1 inhibition, exploring its efficacy in chronic pancreatitis, and advancing potent and selective inhibitors like CM4620 (Auxora) through clinical trials to translate these promising preclinical findings into a viable therapy for patients.[12][17]
References
- 1. wjgnet.com [wjgnet.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Ca 2 + signaling in pancreatic acinar cells : physiology and pathophysiology | Semantic Scholar [semanticscholar.org]
- 5. Calcium signalling in the acinar environment of the exocrine pancreas: physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Orai1 and STIM1 in ER/PM junctions: roles in pancreatic cell function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Experimental Models of Pancreatitis [e-ce.org]
- 14. Frontiers | Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research [frontiersin.org]
- 15. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Store-Operated Calcium Entry as a Therapeutic Target in Acute Pancreatitis: Discovery and Development of Drug-Like SOCE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
CM4620: A Technical Guide to its Targets and Mechanism in Inflammatory Disease
Audience: Researchers, scientists, and drug development professionals.
Abstract
CM4620 (also known as Zegocractin) is a novel, potent, and selective small-molecule inhibitor of Calcium Release-Activated Calcium (CRAC) channels.[1] These channels, formed by Orai and STIM proteins, are crucial mediators of store-operated calcium entry (SOCE), a fundamental signaling process in numerous cell types.[2] In inflammatory conditions, particularly acute pancreatitis, the dysregulation of SOCE leads to excessive intracellular calcium, triggering a cascade of pathological events including premature enzyme activation, cell death, and a systemic inflammatory response.[3][4] This document provides a comprehensive technical overview of CM4620, detailing its molecular target, mechanism of action, and its effects on various cellular players in inflammatory disease. It consolidates quantitative data from preclinical and clinical studies, outlines key experimental methodologies, and visualizes the complex signaling and experimental workflows involved.
Core Mechanism of Action: Inhibition of Store-Operated Calcium Entry (SOCE)
The primary molecular target of CM4620 is the Orai1 protein, the pore-forming subunit of the CRAC channel.[5] CRAC channels are activated through the SOCE pathway. This process is initiated when calcium is depleted from the endoplasmic reticulum (ER). The ER-resident calcium sensor, Stromal Interaction Molecule 1 (STIM1), detects this depletion, undergoes a conformational change, and translocates to ER-plasma membrane junctions. Here, STIM1 directly binds to and activates Orai1 channels, permitting a sustained influx of extracellular calcium into the cell.[6][7] This calcium influx is critical for downstream signaling, including the activation of transcription factors like NFAT and NF-κB, which drive inflammatory responses.[3]
CM4620 selectively binds to and inhibits Orai1, thereby blocking this pathological influx of calcium.[5] This interruption of the SOCE pathway is the cornerstone of its therapeutic effect, preventing the calcium overload that initiates and perpetuates cellular damage and inflammation.[3]
Quantitative Data: Potency and Efficacy
CM4620 has demonstrated potent and selective inhibition of CRAC channels and significant efficacy in both in vitro and in vivo models of inflammation.
Table 1: In Vitro Potency of CM4620
This table summarizes the half-maximal inhibitory concentrations (IC50) of CM4620 against its primary molecular targets and its functional impact on cytokine release from human immune cells.
| Target/Assay | IC50 Value (nM) | Cell Type / System | Reference |
| Orai1/STIM1-mediated Ca²⁺ currents | ~120 (119) | Cell-free / Recombinant | [8][9] |
| Orai2/STIM1-mediated Ca²⁺ currents | ~900 (895) | Cell-free / Recombinant | [8][9] |
| IL-2 Release | 59 | Human PBMCs | [9] |
| IL-17 Release | 120 | Human PBMCs | [9] |
| IL-6 Release | 135 | Human PBMCs | [9] |
| IFN-γ Release | 138 | Human PBMCs | [9] |
| TNF-α Release | 225 | Human PBMCs | [9] |
| IL-1β Release | 240 | Human PBMCs | [9] |
| IL-10 Release | 303 | Human PBMCs | [9] |
Data indicates CM4620 is approximately 7-fold more potent against Orai1/STIM1 channels than Orai2/STIM1 channels.[6][8]
Table 2: Efficacy of CM4620 in In Vitro Models of Pancreatic Cell Injury
This table shows the effective concentrations of CM4620 required to protect pancreatic acinar cells from necrosis induced by various agents that mimic pancreatitis.
| Inducing Agent | Effective CM4620 Concentration | Protective Effect | Reference |
| Palmitoleic Acid | Starting from 1 nM | Marked protection against necrosis | [10][11] |
| Bile Acids (e.g., TLCS) | Starting from 50 nM | Marked protection against necrosis | [10][11] |
| L-asparaginase | Starting from 50 nM | Marked protection against necrosis | [10][11] |
Combining low-dose CM4620 (e.g., 1-100 nM) with galactose (1 mM) can synergistically reduce necrosis to near-control levels.[10][11]
Table 3: Efficacy of CM4620 in In Vivo Animal Models of Acute Pancreatitis
This table details the dosages and observed therapeutic effects of CM4620 in rodent models of cerulein-induced acute pancreatitis.
| Animal Model | CM4620 Dose & Administration | Key Outcomes | Reference |
| Mouse | 20 mg/kg, Intraperitoneal | Significant reduction in serum amylase, lipase, and pancreatic trypsin activity. | [6] |
| Rat | 0.1 mg/kg, IV Infusion | Significant reduction in edema, necrosis, inflammation, and total histopathological score. | [6][10] |
| Rat | 0.3 - 3 mg/kg/hr, IV Infusion | Diminished pancreatic edema, acinar cell vacuolization, intrapancreatic trypsin activity, and cell death. Reduced MPO activity in pancreas and lungs. | [3][6] |
Table 4: Clinical Trial Dosages of CM4620-IE in Acute Pancreatitis
This table outlines the dosing regimens for CM4620 Injectable Emulsion (CM4620-IE) used in human clinical trials for acute pancreatitis with systemic inflammatory response syndrome (SIRS).
| Study Phase | Patient Cohort | Dosing Regimen (Intravenous) | Reference |
| Phase 2 | Low-Dose | Day 1: 1.0 mg/kg; Days 2-4: 1.4 mg/kg | [12] |
| Phase 2 | High-Dose | Days 1-2: 2.08 mg/kg; Days 3-4: 1.6 mg/kg | [12] |
Cellular Targets in Acute Pancreatitis
Acute pancreatitis is a multi-cellular disease. CM4620 exerts its therapeutic effects by targeting pathological SOCE in several key cell types involved in the disease's progression.[3]
-
Pancreatic Acinar Cells: These are the primary site of injury. CM4620 prevents Ca²⁺ overload, which in turn reduces the premature activation of digestive enzymes like trypsin and limits ER stress-associated cell death.[3][6]
-
Immune Cells (Neutrophils, PBMCs): CM4620 inhibits SOCE in immune cells, leading to a significant reduction in the release of pro-inflammatory cytokines (cytokine storm) and a decrease in neutrophil oxidative burst and myeloperoxidase (MPO) activity, key markers of inflammation and tissue damage.[3][13]
-
Pancreatic Stellate Cells (PaSCs): Upon activation during pancreatitis, PaSCs contribute to fibrosis and inflammation. CM4620 inhibits SOCE in these cells, reducing their activation and fibro-inflammatory responses.[3][6]
Key Experimental Methodologies
The following protocols are composite descriptions based on methodologies reported in the cited literature, primarily Waldron et al., 2019.
Protocol 1: Measurement of Store-Operated Calcium Entry (SOCE) in Pancreatic Acini
-
Objective: To measure the effect of CM4620 on SOCE in primary pancreatic acinar cells.
-
Methodology:
-
Cell Preparation: Isolate pancreatic acini from mice or rats via collagenase digestion.
-
Dye Loading: Load the acini with the ratiometric calcium indicator Fura-2 AM (Fura-2 acetoxymethyl ester).
-
Pre-incubation: Incubate a subset of the loaded acini with desired concentrations of CM4620 (e.g., 100 nM, 1 µM, 10 µM) or vehicle control for 30 minutes.
-
ER Store Depletion: Place acini in a calcium-free buffer and stimulate with a calcium-mobilizing agent (e.g., carbachol or thapsigargin) to deplete ER calcium stores. This causes an initial transient rise in cytosolic calcium.
-
SOCE Induction: Reintroduce a buffer containing extracellular calcium (e.g., 2 mM CaCl₂). The subsequent rise in the Fura-2 signal represents SOCE.
-
Data Acquisition: Monitor intracellular calcium concentrations using fluorescence imaging microscopy by measuring the ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation wavelengths.
-
Analysis: Compare the rate and amplitude of the calcium rise after reintroduction of extracellular calcium between control and CM4620-treated groups.
-
Protocol 2: Cerulein-Induced Acute Pancreatitis Animal Model
-
Objective: To evaluate the therapeutic efficacy of CM4620 in an in vivo model of acute pancreatitis.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Pancreatitis Induction: Administer supramaximal doses of cerulein (a cholecystokinin analogue), typically 50 µg/kg via hourly intraperitoneal (IP) injections for 4-7 hours. Control animals receive saline injections.
-
CM4620 Administration (Therapeutic Model): Initiate a continuous intravenous (IV) infusion of CM4620 (e.g., at doses of 0.3, 1.0, or 3.0 mg/kg/hr) or vehicle control 30 minutes after the first cerulein injection.
-
Sample Collection: Euthanize animals at a defined time point (e.g., 30-60 minutes after the final cerulein injection). Collect blood via cardiac puncture and harvest pancreas and lung tissues.
-
Biochemical Analysis: Measure serum amylase and lipase levels from blood samples.
-
Tissue Analysis:
-
Histology: Fix a portion of the pancreas in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score sections blindly for edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Enzyme Activity: Measure intrapancreatic trypsin activity using a fluorometric substrate assay on tissue homogenates.
-
Inflammatory Markers: Measure myeloperoxidase (MPO) activity in pancreas and lung homogenates as a marker of neutrophil infiltration.
-
-
Protocol 3: Measurement of Neutrophil Oxidative Burst
-
Objective: To assess the effect of CM4620 on the function of human neutrophils.
-
Methodology:
-
Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Pre-incubation: Pre-treat neutrophils with CM4620 or vehicle control.
-
Stimulation: Induce oxidative burst by treating the cells with a potent chemoattractant and activator, such as N-formylmethionyl-leucyl-phenylalanine (fMLF).
-
Detection: Measure the production of reactive oxygen species (ROS) using a chemiluminescence or fluorescence-based assay (e.g., with luminol or dihydro-rhodamine 123).
-
Analysis: Quantify and compare the level of oxidative burst between CM4620-treated and control groups.
-
Conclusion
CM4620 is a selective inhibitor of the Orai1 CRAC channel that targets the core pathology of store-operated calcium entry dysregulation in inflammatory diseases. By acting on multiple cell types—including parenchymal, immune, and stellate cells—it effectively mitigates the key drivers of acute pancreatitis: calcium overload, premature enzyme activation, cell death, and systemic inflammation.[3][6] The robust preclinical data, demonstrating efficacy at clinically relevant doses, has supported its advancement into clinical trials for acute pancreatitis and other severe inflammatory conditions.[10][14] This targeted approach represents a promising strategy for diseases where pathological calcium signaling is a central mechanism of injury.
References
- 1. FDA Grants CalciMedica Permission to Begin Dosing CM4620-IE in Patients with Severe COVID-19 Pneumonia under a Newly Opened IND - BioSpace [biospace.com]
- 2. CalciMedica begins Phase I trials for CRAC channel inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Facebook [cancer.gov]
- 6. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
preclinical studies of Auxora (CM4620)
An In-depth Technical Guide to the Preclinical Studies of Auxora (CM4620)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auxora, containing the active compound zegocractin (formerly CM4620), is a potent and selective small molecule inhibitor of calcium release-activated calcium (CRAC) channels.[1] CRAC channels are crucial mediators of store-operated calcium entry (SOCE), a process vital for various cellular functions, including immune responses and pancreatic acinar cell signaling.[2][3] Preclinical and clinical data suggest that inhibiting CRAC channels could offer therapeutic benefits through a dual mechanism involving both anti-inflammatory and tissue-protective effects.[1]
Excessive calcium entry into cells is a key trigger in the pathophysiology of several acute and chronic inflammatory diseases.[1][2][3] In conditions like acute pancreatitis, this leads to premature activation of digestive enzymes, cellular necrosis, and a systemic inflammatory response.[3][4] Auxora's mechanism of selectively blocking the Orai1 component of the CRAC channel aims to mitigate this pathology.[2][5] This document provides a comprehensive overview of the preclinical studies of Auxora, presenting quantitative data, experimental protocols, and key signaling pathways.
Core Mechanism of Action: CRAC Channel Inhibition
The primary molecular target of Auxora is the Orai1 protein, a key component of the CRAC channel. In various cell types, including pancreatic acinar cells and immune cells, the depletion of calcium from the endoplasmic reticulum (ER) is sensed by the STIM1 protein, which then activates Orai1 channels in the plasma membrane, leading to an influx of extracellular calcium (SOCE).[2][5][6] This sustained increase in intracellular calcium can trigger downstream inflammatory pathways, such as the activation of NFAT and NF-κB, and in the case of pancreatitis, lead to acinar cell death and premature trypsin activation.[2][5] Auxora selectively inhibits Orai1, thereby blocking this pathological calcium influx.[2]
References
- 1. EX-99.1 [sec.gov]
- 2. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New drug targets identified for acute pancreatitis treatment [einpresswire.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS4620: An In-depth Technical Guide for Cancer Immunoresearch
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRS4620 has been identified as a highly potent inhibitor of CD73 (ecto-5'-nucleotidase), a critical enzyme in the adenosine-mediated immunosuppressive pathway within the tumor microenvironment. With a reported inhibition constant (Ki) in the sub-nanomolar range, this compound presents a promising small molecule candidate for cancer immunotherapy research. This guide provides a comprehensive overview of the core technical aspects of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation. The information is intended to equip researchers with the necessary knowledge to effectively investigate the therapeutic potential of this compound in oncology.
Introduction to this compound and its Target: CD73
This compound is a synthetic small molecule belonging to the class of 3-methylcytidine-5'-α,β-methylenediphosphates. Specifically, it is a 4-iodo-substituted N4-benzyloxy derivative. Its primary molecular target is CD73, a cell-surface enzyme that plays a pivotal role in the generation of extracellular adenosine.
In the tumor microenvironment, cancer cells and various immune cells release adenosine triphosphate (ATP) and adenosine diphosphate (ADP). These molecules are sequentially hydrolyzed by CD39 (ectonucleoside triphosphate diphosphohydrolase 1) to adenosine monophosphate (AMP). CD73 then catalyzes the final step, converting AMP into adenosine. Adenosine, through its interaction with A2A and A2B receptors on immune cells, triggers a cascade of immunosuppressive signals, ultimately hindering the anti-tumor immune response and promoting tumor growth, proliferation, and metastasis. By inhibiting CD73, this compound aims to block the production of immunosuppressive adenosine, thereby restoring and enhancing the anti-tumor activity of the immune system.
Quantitative Data
The available quantitative data for this compound is currently limited to its high inhibitory potency against human CD73. Further preclinical data, such as IC50 values in various cancer cell lines and in vivo efficacy, are not yet publicly available.
| Parameter | Value | Reference |
| Inhibition Constant (Ki) for human CD73 | 0.436 nM | Scortichini M, et al. J Med Chem. 2022. |
| Related Compound (MRS4598) Ki | 0.673 nM | Scortichini M, et al. J Med Chem. 2022. |
Signaling Pathway
The CD73-adenosine signaling pathway is a key mechanism of immunosuppression in the tumor microenvironment. The following diagram illustrates the central role of CD73 and the mechanism of action for its inhibitor, this compound.
Caption: The CD73-adenosine immunosuppressive signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro CD73 Enzyme Activity Assay
This protocol describes a colorimetric assay to determine the enzymatic activity of CD73 and the inhibitory potential of this compound. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP.
Materials:
-
Recombinant human CD73 enzyme
-
This compound
-
Adenosine 5'-monophosphate (AMP)
-
Malachite Green Phosphate Assay Kit
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound in Assay Buffer to create a range of concentrations for IC50 determination.
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (for no-inhibitor and maximal activity controls).
-
Add 20 µL of recombinant human CD73 enzyme solution (final concentration to be optimized for linear reaction kinetics) to each well, except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of AMP substrate solution (final concentration to be optimized, typically near the Km value).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Construct a phosphate standard curve to determine the concentration of Pi produced.
-
Calculate the percentage of CD73 inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro CD73 enzyme activity assay.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Human cancer cell line with known CD73 expression (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Matrigel (optional, for enhancing tumor take rate)
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a sterile solution (e.g., PBS), with or without Matrigel.
-
Subcutaneously inject an appropriate number of cells (e.g., 1-5 x 10^6) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection). The dose and schedule will need to be optimized based on pharmacokinetic and tolerability studies.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week) using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size limits or a predefined time point), euthanize the mice and excise the tumors.
-
Analyze the tumors for weight and potentially for biomarkers (e.g., immunohistochemistry for immune cell infiltration, measurement of intratumoral adenosine levels).
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.
Caption: Workflow for an in vivo xenograft tumor model.
Conclusion
This compound is a potent CD73 inhibitor that holds significant promise for cancer immunoresearch. Its ability to block the production of immunosuppressive adenosine in the tumor microenvironment provides a strong rationale for its further investigation as a potential therapeutic agent, both as a monotherapy and in combination with other immunotherapies. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of this compound's full potential in the field of oncology. Further research is warranted to fully elucidate its preclinical and clinical efficacy.
The Critical Role of Calcium Signaling in Pancreatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate mechanisms of calcium (Ca2+) signaling in the context of pancreatitis, a complex inflammatory disease of the pancreas. Dysregulation of intracellular Ca2+ homeostasis is a key initiating event in pancreatic acinar cell injury, leading to premature enzyme activation, mitochondrial dysfunction, and ultimately, cell death.[1][2][3] Understanding the nuances of these signaling pathways is paramount for the development of novel therapeutic interventions.
The Dichotomy of Calcium Signaling: Physiology vs. Pathology
In healthy pancreatic acinar cells, physiological Ca2+ signals are essential for digestive enzyme secretion.[1] These signals are typically transient and spatially restricted to the apical pole of the cell, where zymogen granules are concentrated.[1][4] This precise control ensures that digestive enzymes are activated only upon reaching the digestive tract.
In contrast, pancreatitis is characterized by aberrant Ca2+ signaling, specifically a sustained, global elevation of intracellular Ca2+ concentration ([Ca2+]i).[1][2][3] This pathological Ca2+ overload is a central player in the initiation and progression of the disease, triggering a cascade of detrimental events.[1][2]
Key Molecular Players in Pancreatic Calcium Signaling
The intricate dance of Ca2+ ions is orchestrated by a host of channels, pumps, and binding proteins. In the context of pancreatitis, the following components are of particular interest:
-
Inositol 1,4,5-Trisphosphate Receptors (IP3Rs) and Ryanodine Receptors (RyRs): Located on the endoplasmic reticulum (ER), these channels are responsible for releasing stored Ca2+ into the cytosol upon stimulation.[1][5] In pancreatitis, their over-activation contributes significantly to the initial rise in cytosolic Ca2+.[1][6]
-
Store-Operated Calcium Entry (SOCE): This is a major pathway for Ca2+ influx from the extracellular space.[3][7] The key players in SOCE are:
-
Stromal Interaction Molecule 1 (STIM1): An ER-resident protein that senses the depletion of ER Ca2+ stores.[7][8][9]
-
Orai1: A plasma membrane Ca2+ channel that is activated by STIM1, allowing Ca2+ to enter the cell.[3][7][8][9] Dysregulation of the STIM1-Orai1 signaling axis is a critical factor in the sustained Ca2+ overload observed in pancreatitis.[7][9]
-
-
Transient Receptor Potential Vanilloid 6 (TRPV6): This ion channel, highly selective for Ca2+, has been identified as another key player in mediating SOCE and contributing to Ca2+ overload in pancreatitis.[10]
-
Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and Plasma Membrane Ca2+-ATPase (PMCA): These pumps are responsible for actively transporting Ca2+ out of the cytosol, either back into the ER (SERCA) or out of the cell (PMCA), to restore basal Ca2+ levels.[1][2] Impaired function of these pumps exacerbates Ca2+ overload.[1][2]
Pathological Consequences of Calcium Overload
The sustained global elevation of intracellular Ca2+ triggers a number of downstream pathological events:
-
Premature Trypsinogen Activation: One of the earliest and most critical events in pancreatitis is the premature activation of trypsinogen to trypsin within the acinar cell.[4][11] This intra-acinar trypsin activation leads to the autodigestion of the pancreas and surrounding tissues.[4] Pathological Ca2+ levels are a direct trigger for this premature activation.[4][11]
-
Mitochondrial Dysfunction: Mitochondria play a crucial role in buffering intracellular Ca2+. However, excessive Ca2+ uptake leads to mitochondrial overload, which in turn triggers the opening of the mitochondrial permeability transition pore (MPTP).[6][12][13] This results in the loss of mitochondrial membrane potential, impaired ATP production, and the release of pro-apoptotic factors, ultimately leading to cell death.[6][12][13]
-
Inflammasome Activation and Inflammation: Calcium overload can activate inflammatory pathways, such as the NF-κB pathway and the NLRP3 inflammasome, leading to the production and release of pro-inflammatory cytokines and promoting inflammatory cell infiltration into the pancreas.[14]
-
Cell Death: Necrosis and Apoptosis: The culmination of these events is acinar cell death. Depending on the severity of the insult, this can occur through either necrosis, a form of uncontrolled cell death that elicits a strong inflammatory response, or apoptosis, a more programmed and less inflammatory form of cell death.[1][15]
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative changes in molecular and cellular events during pancreatitis-associated calcium signaling.
| Parameter | Physiological Signaling | Pathological Signaling (Pancreatitis) | Reference |
| Intracellular Ca2+ Concentration ([Ca2+]i) | Transient, apical oscillations | Sustained, global elevation | [1][4] |
| ER Ca2+ Store Levels | Maintained | Depleted | [3][7][15] |
| Store-Operated Ca2+ Entry (SOCE) | Regulated influx | Hyperactivated influx | [3][7][10] |
| Mitochondrial Ca2+ Levels | Transient uptake for buffering | Overload | [13] |
| Mitochondrial Membrane Potential | Maintained | Depolarized | [13] |
| Intracellular ATP Levels | Maintained | Depleted | [1][13][16] |
| Intra-acinar Trypsin Activity | Basal/Inactive | Markedly increased | [4][11] |
| Cell Viability | High | Decreased (Necrosis & Apoptosis) | [1][15] |
Table 1: Comparison of Physiological and Pathological Calcium Signaling Parameters in Pancreatic Acinar Cells.
| Molecular Target | Role in Pancreatitis Pathogenesis | Potential Therapeutic Strategy | Reference |
| IP3R/RyR | Mediate excessive Ca2+ release from ER | Inhibition | [1][6] |
| Orai1/STIM1 (SOCE) | Drive sustained Ca2+ influx | Inhibition/Modulation | [3][7][17] |
| TRPV6 | Contributes to SOCE-mediated Ca2+ overload | Inhibition | [10] |
| Mitochondrial Permeability Transition Pore (MPTP) | Mediates mitochondrial dysfunction and cell death | Inhibition | [6][12][18] |
| SERCA/PMCA Pumps | Impaired function contributes to Ca2+ overload | Activation/Upregulation | [1][2] |
Table 2: Key Molecular Targets in Pancreatitis-Related Calcium Signaling and Potential Therapeutic Strategies.
Experimental Protocols
Reproducible and well-characterized experimental models are crucial for studying the mechanisms of pancreatitis and for testing the efficacy of potential therapies.
Induction of Experimental Pancreatitis
-
Caerulein-Induced Pancreatitis: This is the most widely used model due to its high reproducibility.[19] Caerulein, a cholecystokinin (CCK) analog, is administered at supramaximal doses to induce pancreatitis.
-
L-Arginine-Induced Pancreatitis: A single high-dose intraperitoneal injection of L-arginine (e.g., 4 g/kg, given as two injections an hour apart in mice) induces severe necrotizing pancreatitis.[19][20]
-
Bile Duct Ligation-Induced Pancreatitis: Surgical ligation of the pancreatic duct can be used to model obstructive pancreatitis.[21]
Measurement of Intracellular Calcium
-
Fluorescence Microscopy with Ca2+-sensitive Dyes: This is a standard method for real-time monitoring of [Ca2+]i in isolated pancreatic acini or cultured acinar cells.
-
Protocol:
-
Isolate pancreatic acini from mice or rats by collagenase digestion.
-
Load the acini with a ratiometric Ca2+ indicator dye such as Fura-2 AM (acetoxymethyl ester) by incubation at room temperature.
-
Wash the cells to remove extracellular dye.
-
Mount the acini on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a detector to capture the emitted fluorescence (at ~510 nm).
-
Perfuse the cells with a physiological salt solution and stimulate with agonists or toxins as required.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is calculated and calibrated to determine the intracellular Ca2+ concentration.
-
-
Visualizing the Signaling Networks
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and their pathological consequences in pancreatitis.
Caption: Physiological Ca2+ signaling in pancreatic acinar cells.
Caption: Pathological Ca2+ signaling cascade in pancreatitis.
Caption: Workflow for intracellular calcium imaging.
Future Directions and Therapeutic Opportunities
The central role of Ca2+ overload in the pathophysiology of pancreatitis makes it an attractive target for therapeutic intervention.[2][7] Strategies currently being explored include:
-
Inhibition of SOCE: Selective blockers of the Orai1 channel are being investigated to prevent the sustained Ca2+ influx that drives acinar cell injury.[3][17] One such inhibitor, zegocractin (Auxora), has shown promise in clinical trials for reducing pancreatic injury.[22]
-
Targeting Intracellular Ca2+ Release: Modulating the activity of IP3Rs and RyRs to prevent excessive Ca2+ release from the ER is another potential avenue.[1][5]
-
Protecting Mitochondrial Function: Preventing the opening of the MPTP could mitigate mitochondrial dysfunction and subsequent cell death.[12][18]
A deeper understanding of the molecular architecture and regulation of these Ca2+ signaling pathways will be crucial for the development of targeted and effective therapies for pancreatitis. This guide provides a foundational framework for researchers and drug development professionals to navigate this complex and dynamic field.
References
- 1. Calcium signaling of pancreatic acinar cells in the pathogenesis of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Intracellular Ca2+ Signalling in the Pathogenesis of Acute Pancreatitis: Recent Advances and Translational Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Can pancreatitis be treated by inhibiting Ca2+ signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Intracellular Ca2+ Signalling in the Pathogenesis of Acute Pancreatitis: Recent Advances and Translational Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Orai1 and STIM1 in ER/PM junctions: roles in pancreatic cell function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPV6-mediated Store-operated Ca2+ Entry Participates in Pancreatic Acinar Cell Injury During Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of intracellular calcium signaling in premature protease activation and the onset of pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ toxicity and mitochondrial damage in acute pancreatitis: translational overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Mitochondrial dysfunction in pancreatic acinar cells: mechanisms and therapeutic strategies in acute pancreatitis [frontiersin.org]
- 14. Signaling Pathways Involved in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium signalling and pancreatic cell death: apoptosis or necrosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Store-Operated Calcium Entry as a Therapeutic Target in Acute Pancreatitis: Discovery and Development of Drug-Like SOCE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ca2+ toxicity and mitochondrial damage in acute pancreatitis: translational overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Novel drug targets for the early treatment of acute pancreatitis: Focusing on calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of CM4620 (Zegocractin): A Technical Guide
Executive Summary
CM4620, also known as zegocractin, is a novel small molecule inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are critical mediators of calcium signaling in various cell types. Developed by CalciMedica, Inc., CM4620 has emerged as a promising therapeutic candidate for acute pancreatitis and other inflammatory conditions. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of CM4620, tailored for researchers, scientists, and drug development professionals. The document details the scientific rationale for targeting CRAC channels in inflammatory diseases, summarizes key experimental findings, and outlines the methodologies of pivotal studies.
Introduction to CM4620
The discovery of CM4620 was driven by the understanding that dysregulated calcium signaling is a key pathological event in acute pancreatitis.[1] In this condition, excessive calcium entry into pancreatic acinar cells leads to premature activation of digestive enzymes, cellular injury, and a robust inflammatory response.[2][3] CM4620 was identified as a potent and selective inhibitor of CRAC channels, which are the primary conduits for store-operated calcium entry (SOCE) in non-excitable cells like pancreatic acinar and immune cells.[4] By blocking this pathological calcium influx, CM4620 aims to mitigate the initial cellular damage and the subsequent systemic inflammation that characterize severe acute pancreatitis.[1]
Mechanism of Action
CM4620 exerts its therapeutic effects by inhibiting the Orai1-containing CRAC channels.[5] These channels are activated by the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) calcium sensor. Upon depletion of ER calcium stores, STIM1 undergoes a conformational change, translocates to the ER-plasma membrane junctions, and activates Orai1 channels, leading to calcium influx.[6]
CM4620 has been shown to inhibit both Orai1/STIM1- and Orai2/STIM1-mediated calcium currents.[7] This inhibition of SOCE in pancreatic acinar cells prevents the sustained rise in intracellular calcium that triggers the activation of digestive enzymes like trypsin, a key initiating event in pancreatitis.[6][7] Furthermore, by acting on immune cells, CM4620 attenuates the release of pro-inflammatory cytokines, thereby reducing the systemic inflammatory response that contributes to the severity of acute pancreatitis.[1][7] Downstream of calcium signaling, CM4620 has been demonstrated to block the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which are pivotal in the expression of inflammatory genes.[8]
Preclinical Development
In Vitro Efficacy
The inhibitory activity of CM4620 on CRAC channels and subsequent inflammatory responses has been quantified in various in vitro assays.
| Target/Process | Cell Type | IC50 | Reference |
| Orai1/STIM1-mediated Ca2+ current | ~120 nM | [7] | |
| Orai2/STIM1-mediated Ca2+ current | ~900 nM | [7] | |
| IL-2 Release | Human PBMCs | 59 nM | [8] |
| IL-17 Release | Human PBMCs | 120 nM | [8] |
| IFN-γ Release | Human PBMCs | 138 nM | [8] |
| IL-6 Release | Human PBMCs | 135 nM | [8] |
| TNF-α Release | Human PBMCs | 225 nM | [8] |
| IL-1β Release | Human PBMCs | 240 nM | [8] |
| IL-10 Release | Human PBMCs | 303 nM | [8] |
| IL-4 Release | Human PBMCs | 879 nM | [8] |
In Vivo Efficacy in Animal Models of Acute Pancreatitis
CM4620 has demonstrated significant efficacy in reducing the severity of acute pancreatitis in multiple rodent models.
| Animal Model | Pancreatitis Induction | CM4620 Dose | Key Findings | Reference |
| Mouse | Cerulein (50 µg/kg, 7 hourly IP injections) | 20 mg/kg IP | Significantly reduced serum amylase and lipase, and pancreatic trypsin activity. | [6] |
| Rat | Cerulein (40 µg/kg/h IV for 4h) | 5, 10, or 20 mg/kg IV | Dose-dependently reduced pancreatic edema, acinar cell vacuolization, necrosis, and inflammatory cell infiltration by up to 60%. | [6] |
| Mouse | Palmitoleic acid-alcohol | 0.1 mg/kg IP | Significantly reduced edema, necrosis, inflammation, and total histopathological score. | [9] |
Clinical Development
CM4620, formulated as an injectable emulsion (CM4620-IE, also known as Auxora), has progressed through several clinical trials for acute pancreatitis.
Pharmacokinetics and Pharmacodynamics
A Phase 2a study (NCT03709342) in patients with acute pancreatitis demonstrated a clear relationship between CM4620 plasma concentrations and its pharmacodynamic effect. The study utilized an ex vivo assay to measure the inhibition of IL-2 production in patient blood samples. The greatest inhibition of IL-2 release correlated with the highest plasma levels of CM4620, observed shortly after the completion of the infusion. As plasma levels declined, the inhibitory effect returned to baseline.[10]
Phase I and II Clinical Trials in Acute Pancreatitis
A Phase I study in healthy volunteers established the initial safety profile of CM4620.[11] Subsequently, a Phase 2a, open-label, dose-response study (NCT03401190) evaluated the safety and efficacy of CM4620-IE in patients with acute pancreatitis and systemic inflammatory response syndrome (SIRS).[2] This was followed by a larger, randomized, double-blind, placebo-controlled Phase 2b trial (CARPO, NCT04681066) to further assess the efficacy and safety of Auxora in patients with acute pancreatitis with accompanying SIRS and hypoxemia.[9] Another Phase I/II trial (CRSPA, NCT04195347) is investigating CM4620 for the treatment of acute pancreatitis induced by the chemotherapeutic agent asparaginase.[12]
| Trial ID | Phase | Indication | CM4620-IE Dosing Regimen | Key Outcomes | Reference |
| NCT03401190 | Phase 2a | Acute Pancreatitis with SIRS | Low Dose: 1.0 mg/kg Day 1, 1.4 mg/kg Days 2-4; High Dose: 2.08 mg/kg Days 1-2, 1.6 mg/kg Days 3-4 (IV over 4 hours) | Explored efficacy endpoints for future trials, including CTSI score and safety. | [2] |
| NCT04681066 (CARPO) | Phase 2b | Acute Pancreatitis with SIRS and Hypoxemia | Three different dose levels vs. placebo | Favorable safety profile and significant reduction in pro-inflammatory cytokines and disease severity reported. | [9] |
| NCT03709342 | Phase 2a | Acute Pancreatitis | Single dose of ≤ 2.08 mg/kg IV over 4 hours | Demonstrated correlation between CM4620 plasma levels and inhibition of IL-2 production. | [10] |
| NCT04195347 (CRSPA) | Phase I/II | Asparaginase-Induced Acute Pancreatitis | IV infusion over 4 hours for 4 days | Evaluating safety and efficacy in reducing the severity of pancreatitis. | [12] |
Safety Profile
Across multiple clinical trials involving nearly 200 critically-ill patients, Auxora (CM4620-IE) has demonstrated a positive safety profile.[13] In the NCT03401190 study, safety and tolerability were assessed by monitoring the frequency, duration, and severity of treatment-emergent adverse events.[2] The CARPO Phase 2b study also reported a favorable safety profile.[9] Potential phototoxicity was identified in preclinical studies, and appropriate precautions are taken in clinical trials.[4] Known hypersensitivity to any components of CM4620-IE, including eggs, is a contraindication for treatment.[4]
Experimental Protocols
In Vivo Cerulein-Induced Pancreatitis Model (Mouse)
-
Animal Model: Male C57Bl/6 mice (7 weeks old) are used.[6]
-
Acclimation: Animals are acclimated for at least one week with ad libitum access to standard chow and water.[6]
-
Grouping: Mice are randomly assigned to control and treatment groups.[6]
-
Induction of Pancreatitis: Acute pancreatitis is induced by 7 hourly intraperitoneal (IP) injections of cerulein at a dose of 50 µg/kg. Control animals receive saline injections.[6]
-
CM4620 Administration: CM4620 (e.g., 20 mg/kg) or vehicle is administered via IP injection 30 minutes before the first and fourth cerulein injections.[6]
-
Sample Collection: One hour after the last cerulein injection, animals are euthanized, and blood and pancreas tissues are collected for analysis.[6]
-
Analysis: Serum amylase and lipase levels are measured from blood samples. Pancreatic tissue is used for histological analysis and measurement of trypsin activity.[6]
In Vitro Trypsin Activity Assay (Pancreatic Acini)
-
Homogenate Preparation: Pancreatic tissue is homogenized in ice-cold MOPS buffer (250 mM sucrose, 5 mM MOPS, 1 mM MgSO4, pH 6.5).[7] The homogenate is then centrifuged at 5,000 x g for 5 minutes, and the supernatant is collected.[7]
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris, 150 mM NaCl, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 8.0.[7]
-
Substrate: A fluorogenic substrate such as Boc-Gln-Ala-Arg-MCA is used.[7]
-
Measurement: A sample of the supernatant is added to the assay buffer containing the substrate. The fluorescence is measured kinetically at an excitation wavelength of 380 nm and an emission wavelength of 440 nm.[14]
-
Quantification: Trypsin activity is calculated based on the rate of substrate cleavage and normalized to the total protein concentration of the sample.[14]
NFAT and NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection: Pancreatic acinar cells (e.g., primary mouse acini or AR42J cells) are cultured and infected with adenoviral vectors containing luciferase reporter constructs for NFAT or NF-κB.[8]
-
Treatment: Cells are pre-incubated with CM4620 or vehicle for a specified time before stimulation with an agonist such as cholecystokinin (CCK; e.g., 100 nM).[8]
-
Incubation: The cells are incubated for a period sufficient to allow for transcriptional activation (e.g., 4.5 hours).[8]
-
Lysis and Luciferase Assay: Cells are lysed, and luciferase activity in the cell lysates is measured using a luminometer.[8]
-
Normalization: Luciferase activity is normalized to the total protein concentration in each sample and expressed as relative luciferase units (RLU).[8]
Signaling Pathways and Experimental Workflows
Caption: CM4620 Mechanism of Action: STIM1/Orai1 Signaling Pathway.
Caption: Experimental Workflow: In Vivo Efficacy Study.
Conclusion
CM4620 represents a targeted therapeutic approach for acute pancreatitis, addressing the fundamental role of calcium dysregulation in the disease's pathogenesis. Its mechanism of action, centered on the inhibition of CRAC channels, effectively mitigates key pathological events, including premature enzyme activation and inflammation. Preclinical studies have consistently demonstrated its efficacy in relevant animal models, providing a strong rationale for clinical investigation. The ongoing clinical development program for CM4620 (Auxora) continues to evaluate its potential to become the first disease-modifying therapy for acute pancreatitis, a condition with significant unmet medical need. The data gathered to date support its continued investigation and highlight its promise as a novel treatment for this and potentially other inflammatory diseases.
References
- 1. A PK/PD Study of CM4620-IE in Patients With Acute Pancreatitis | MedPath [trial.medpath.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. CalciMedica, Inc. to Present Study Population Profile from its Initial Patient Study of its CRAC Channel Inhibitor CM4620 in Acute Pancreatitis at International Conference [prnewswire.com]
- 6. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Trypsin Induces Pancreatic Acinar Cell Death but Not NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Enzymatic Activity of Trypsin [vlab.andcollege.du.ac.in]
- 11. CalciMedica begins Phase I trials for CRAC channel inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Facebook [cancer.gov]
- 13. CalciMedica Publishes Positive Data from Phase 2a Study of Auxora in Patients with Acute Pancreatitis and Announces First Patients Dosed in Phase 2b Study | CalciMedica, Inc. [ir.calcimedica.com]
- 14. bmglabtech.com [bmglabtech.com]
Methodological & Application
MRS4620: Application Notes and Protocols for In Vitro Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS4620 is a potent and selective inhibitor of CD73 (ecto-5'-nucleotidase), an enzyme that plays a critical role in tumor immune evasion.[1][2] CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine, a molecule that suppresses the activity of various immune cells, thereby creating an immunosuppressive tumor microenvironment.[1][3][4] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, which can restore and enhance anti-tumor immune responses.[3] With a high inhibitory potency (Ki of 0.436 nM), this compound is a valuable tool for in vitro studies aimed at understanding the role of the CD73-adenosine axis in cancer biology and for the development of novel cancer immunotherapies.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, facilitating comparison with other CD73 inhibitors.
| Parameter | Value | Reference |
| Target | CD73 (ecto-5'-nucleotidase) | [1][2] |
| Ki | 0.436 nM | [1][2] |
| Molecular Formula | C18H24IN3O11P2 | [2] |
| Molecular Weight | 647.25 g/mol | [2] |
| CAS Number | 2411665-73-9 | [1] |
Signaling Pathway
The CD73-adenosine signaling pathway is a key mechanism of immunosuppression in the tumor microenvironment. Extracellular ATP, often released by dying tumor cells, is converted to AMP by the ectonucleotidase CD39. CD73 then dephosphorylates AMP to adenosine. Adenosine binds to its receptors (primarily A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells, triggering a signaling cascade that inhibits their anti-tumor functions. This compound, by blocking CD73, prevents the generation of adenosine and thereby abrogates this immunosuppressive signaling.
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.
CD73 Enzymatic Activity Assay (Colorimetric)
This protocol is adapted from commercially available CD73 inhibitor screening assay kits and is designed to measure the inhibition of CD73 activity by this compound.[5][6][7] The assay quantifies the inorganic phosphate produced from the dephosphorylation of AMP by CD73.
Materials:
-
Recombinant human CD73 enzyme
-
AMP (substrate)
-
This compound
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4)
-
Colorimetric Detection Reagent (e.g., Malachite Green-based reagent)[8]
-
96-well or 384-well microplate
-
Microplate reader capable of measuring absorbance at ~630 nm
Workflow Diagram:
Caption: Workflow for the colorimetric CD73 enzymatic activity assay.
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add the desired concentrations of this compound to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant CD73 enzyme to all wells except the negative control.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding AMP to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the Colorimetric Detection Reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at approximately 630 nm using a microplate reader.
-
Calculate the percentage of CD73 inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT or WST-8)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.[9]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, 4T1)[9]
-
Complete cell culture medium
-
This compound
-
MTT or WST-8 reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8).
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.
Adenosine Production Assay in Cell Culture
This assay measures the ability of this compound to inhibit the production of adenosine by cancer cells. This can be achieved using a luminescence-based assay that detects the final ATP levels after the enzymatic cascade.[10]
Materials:
-
Cancer cell line expressing CD73
-
Complete cell culture medium
-
This compound
-
Exogenous AMP
-
Luminescence-based ATP detection kit (e.g., CellTiter-Glo®)
-
96-well cell culture plate (opaque-walled for luminescence)
-
Luminometer
Procedure:
-
Seed the cancer cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Wash the cells with a buffer that does not contain ATP or adenosine.
-
Add fresh medium containing a serial dilution of this compound and incubate for a short period (e.g., 30 minutes).
-
Add a known concentration of exogenous AMP to the wells to serve as the substrate for CD73.
-
Incubate for a time sufficient to allow for measurable adenosine production (e.g., 1-2 hours).
-
Lyse the cells and measure the remaining ATP using a luminescence-based ATP detection kit according to the manufacturer's protocol. The amount of adenosine produced is inversely proportional to the remaining ATP.
-
Alternatively, the supernatant can be collected, and adenosine levels can be quantified using more direct methods like HPLC or mass spectrometry.
-
Calculate the percentage of inhibition of adenosine production for each concentration of this compound.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Adenosine generation catalyzed by CD39 and CD73 expressed on regulatory T cells mediates immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
CM4620: Application Notes and Protocols for Mouse Models of Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CM4620, a selective inhibitor of Orai1 calcium channels, in preclinical mouse models of acute pancreatitis. The following sections detail the mechanism of action, experimental protocols for disease induction and treatment, and key quantitative outcomes.
Mechanism of Action
CM4620 is a potent and selective inhibitor of the Orai1 calcium channel, a key component of store-operated calcium entry (SOCE). In pancreatic acinar cells, excessive SOCE is a critical early event in the pathogenesis of acute pancreatitis, leading to intracellular calcium overload, premature activation of digestive enzymes, cellular injury, and inflammation. By blocking Orai1-mediated calcium influx, CM4620 mitigates these initial pathological events, thereby reducing the severity of pancreatitis.[1][2] The proposed signaling pathway is illustrated below.
Caption: Signaling pathway of CM4620 in pancreatitis.
Experimental Protocols
The most common method for inducing acute pancreatitis in mouse models for studying CM4620 is through the administration of cerulein, a cholecystokinin analogue.
Cerulein-Induced Acute Pancreatitis Model
This protocol describes the induction of acute pancreatitis in mice using repeated injections of cerulein and subsequent treatment with CM4620.
Materials:
-
C57BL/6 mice (male, 7-weeks-old)
-
Cerulein (50 µg/kg)
-
CM4620 (e.g., 20 mg/kg or 0.1 mg/kg)
-
Saline solution
-
Vehicle for CM4620 (e.g., 75% polyethylene glycol, 5% 2-hydroxypropyl-β-cyclodextrin, 20% water)
-
Syringes and needles for intraperitoneal (IP) injections
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the experiment with ad libitum access to food and water.
-
Grouping: Randomly assign mice to the following experimental groups:
-
Control (Saline)
-
CM4620 Control (Saline + CM4620)
-
Pancreatitis (Cerulein)
-
Pancreatitis + CM4620 (Cerulein + CM4620)
-
-
Pancreatitis Induction: Induce acute pancreatitis by administering seven hourly intraperitoneal (IP) injections of cerulein at a dose of 50 µg/kg.[1] The control group receives saline injections following the same schedule.
-
CM4620 Administration: Administer CM4620 via IP injection. The timing and dosage can be varied. A common protocol involves two IP injections of CM4620 (20 mg/kg each) 30 minutes before the first and fourth cerulein injections, for a total dose of 40 mg/kg.[1] Another study has shown efficacy with a much lower dose of 0.1 mg/kg.[3][4]
-
Sample Collection: Euthanize mice one hour after the final cerulein injection. Collect blood via cardiac puncture for serum analysis (amylase, lipase) and harvest the pancreas for histological examination and trypsin activity measurement.[1]
References
- 1. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of CM4620 Stock Solution: An Application Note
Introduction
CM4620, also known as Zegocractin, is a potent and selective inhibitor of the calcium release-activated calcium (CRAC) channels, which are critical components of cellular calcium signaling.[1][2][3][4] Specifically, CM4620 targets the Orai1 and Orai2 channels, key components of the CRAC channel complex, thereby modulating downstream cellular processes.[1][2][5] Due to its role in regulating calcium influx, CM4620 has emerged as a valuable tool in studying a variety of physiological and pathological processes, including immune responses and acute pancreatitis.[3][6][7] This application note provides a detailed protocol for the preparation of CM4620 stock solutions for use in in vitro and in vivo research settings.
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of CM4620 is essential for the accurate preparation of stock solutions. The table below summarizes key quantitative data for CM4620.
| Property | Value | Reference |
| Synonyms | Zegocractin | [1][2] |
| CAS Number | 1713240-67-5 | [1][3] |
| Molecular Formula | C₁₉H₁₁ClF₃N₃O₃ | [1][3][8] |
| Molecular Weight | 421.76 g/mol | [1][8][9] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% | [8] |
| Solubility (in vitro) | DMSO: ≥ 100 mg/mL (237.10 mM) | [1][2][5][9] |
| Ethanol: Soluble | [8] | |
| Water: Insoluble | [5][9] | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 2 years; -20°C for 1 year | [1] |
Experimental Protocols
In Vitro Stock Solution Preparation (DMSO)
This protocol describes the preparation of a 10 mM stock solution of CM4620 in Dimethyl Sulfoxide (DMSO).
Materials:
-
CM4620 powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Protocol:
-
Aseptic Technique: Perform all steps under a laminar flow hood or in a clean environment to maintain sterility.
-
Weighing CM4620: Accurately weigh the desired amount of CM4620 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.2176 mg of CM4620.
-
Dissolution: Add the weighed CM4620 powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of fresh DMSO to the tube. For a 10 mM solution, if you weighed 4.2176 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the CM4620 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[1][9] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Stock Solution Dilution Table (for 1 mL final volume):
| Desired Concentration | Mass of CM4620 (mg) | Volume of DMSO (mL) |
| 1 mM | 0.42176 | 1 |
| 5 mM | 2.1088 | 1 |
| 10 mM | 4.2176 | 1 |
| 20 mM | 8.4352 | 1 |
| 50 mM | 21.088 | 1 |
In Vivo Formulation Preparation
For in vivo studies, CM4620 can be formulated in various vehicles. Below are examples of published protocols. It is crucial to select a formulation appropriate for the specific experimental model and route of administration.
Protocol 1: Suspended Solution for Injection
This protocol yields a 2.08 mg/mL suspended solution suitable for oral or intraperitoneal injection.[1]
-
Prepare a 20.8 mg/mL stock solution of CM4620 in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL CM4620 DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solution is a suspension and may require warming and sonication before administration.[1]
Protocol 2: Clear Solution for Injection
This protocol yields a clear solution of ≥ 2.08 mg/mL.[1]
-
Prepare a 20.8 mg/mL stock solution of CM4620 in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL CM4620 DMSO stock solution.
-
Add 900 µL of Corn Oil and mix thoroughly until a clear solution is obtained.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CM4620 and the experimental workflow for preparing a stock solution.
Caption: Mechanism of action of CM4620 in inhibiting CRAC channel activity.
Caption: Experimental workflow for preparing CM4620 stock solution.
Conclusion
This application note provides a standardized and detailed protocol for the preparation of CM4620 stock solutions. Adherence to these guidelines will ensure the accurate and reproducible use of this potent CRAC channel inhibitor in a variety of research applications. It is recommended to always use freshly prepared solutions and to consult the specific product datasheet for any lot-specific information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CM-4620 - Wikipedia [en.wikipedia.org]
- 4. Zegocractin ( CM-4620 ) | CAS 1713240-67-5 | Orai1 inhibitor | Sun-shinechem [sun-shinechem.com]
- 5. glpbio.com [glpbio.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Zegocractin | Calcium Channel | TargetMol [targetmol.com]
Application Notes and Protocols for CM4620 in Pancreatic Acinar Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM4620 is a potent and selective small molecule inhibitor of the Orai1 calcium channel, a key component of the store-operated Ca²⁺ entry (SOCE) machinery. In pancreatic acinar cells, excessive Ca²⁺ influx through Orai1 channels is a critical early event in the pathogenesis of acute pancreatitis, leading to premature digestive enzyme activation, cellular injury, and inflammation.[1][2] CM4620, by blocking this pathological Ca²⁺ entry, offers a targeted therapeutic strategy to mitigate the severity of pancreatitis.[1][2] These application notes provide detailed protocols for the use of CM4620 in primary pancreatic acinar cell cultures, enabling researchers to investigate its efficacy and mechanism of action in preclinical models.
Mechanism of Action of CM4620 in Pancreatic Acinar Cells
In pancreatic acinar cells, secretagogues like cholecystokinin (CCK) or carbachol (CCh) at physiological concentrations induce transient, oscillatory increases in intracellular Ca²⁺, which are essential for normal digestive enzyme secretion. However, supramaximal stimulation or exposure to insults like bile acids or alcohol metabolites leads to a sustained, pathological elevation of intracellular Ca²⁺. This is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which triggers the stromal interaction molecule 1 (STIM1) protein to activate Orai1 channels in the plasma membrane, resulting in excessive SOCE.[1][2] This sustained Ca²⁺ overload leads to the activation of trypsinogen to trypsin within the acinar cell, initiating a cascade of enzymatic activation, cellular necrosis, and the release of pro-inflammatory cytokines.[1][3]
CM4620 selectively inhibits the Orai1 channel, thereby blocking SOCE and preventing the pathological rise in intracellular Ca²⁺.[1][4] This action has been shown to reduce acinar cell death, decrease intrapancreatic trypsin activity, and limit the inflammatory response in both rodent and human pancreatic acini.[1][3]
Caption: Signaling pathway of CM4620 action in pancreatic acinar cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of CM4620 on key pathological endpoints in pancreatic acinar cell models.
Table 1: Effect of CM4620 on Store-Operated Ca²⁺ Entry (SOCE) in Mouse Pancreatic Acini
| Stimulus | CM4620 Concentration | % Inhibition of SOCE (approx.) | Reference |
| Cerulein | 3 µM | 80% | [4] |
Table 2: Effect of CM4620 on Acinar Cell Death and Trypsin Activity
| Species | Stimulus | CM4620 Concentration | Outcome | % Reduction (approx.) | Reference |
| Rodent & Human | CCK or TLCS | 3 µM | Cell Death (PI intake) | Varies by stimulus | [1] |
| Rodent | CCK, TLCS, or CCh | 3 µM | Trypsin Activity | Varies by stimulus | [1] |
| Mouse | Palmitoleic Acid | 1 nM - 100 nM | Necrosis | Significant reduction | [5] |
| Mouse | Bile Acids or Asparaginase | 50 nM - 100 nM | Necrosis | Significant reduction | [5] |
Table 3: In Vivo Efficacy of CM4620 in a Mouse Model of Acute Pancreatitis
| Treatment | Edema Reduction | Necrosis Reduction | Inflammation Reduction | Total Histopathological Score Reduction | Reference |
| CM4620 (0.1 mg/kg) | Significant | Significant | Significant | Significant | [5] |
| CM4620 (0.1 mg/kg) + Galactose (100 mM) | Significant | Further significant reduction | Further significant reduction | Further significant reduction | [5] |
Experimental Protocols
Protocol 1: Isolation of Primary Pancreatic Acinar Cells (Mouse)
This protocol is adapted from established methods for the rapid isolation of murine pancreatic acini.[6][7][8]
Materials:
-
Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Collagenase (Type IV or V, e.g., from Worthington)
-
Bovine Serum Albumin (BSA), Fraction V
-
Soybean Trypsin Inhibitor
-
199 Medium or Waymouth's Medium
-
Sterile dissection tools
-
Shaking water bath (37°C)
-
Pipettes and sterile tubes
-
Cell strainer (70-100 µm)
Procedure:
-
Euthanize the mouse via an approved method and sterilize the abdomen with 70% ethanol.
-
Make a midline incision to expose the abdominal cavity. The pancreas can be located attached to the spleen, stomach, and small intestine.[6]
-
Carefully dissect the pancreas, avoiding mesenteric fat and lymph nodes.[6] Place the dissected pancreas in a petri dish containing ice-cold HBSS.
-
Mince the pancreas into small pieces (1-2 mm³) using fine scissors.
-
Transfer the minced tissue to a 50 mL conical tube containing 5-10 mL of digestion buffer (HBSS supplemented with collagenase [~100 U/mL], BSA [0.1%], and soybean trypsin inhibitor [0.01%]).
-
Incubate the tissue at 37°C in a shaking water bath for 20-40 minutes, with gentle agitation every 5-10 minutes by pipetting up and down with a wide-bore pipette.
-
Monitor the digestion process until the tissue appears dispersed into small clusters (acini).
-
Stop the digestion by adding an equal volume of cold HBSS containing 1% BSA.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Centrifuge the suspension at low speed (e.g., 50 x g) for 2-3 minutes to pellet the acini.
-
Gently wash the acinar pellet twice with culture medium.
-
Resuspend the final acinar pellet in the desired culture medium for subsequent experiments.
Protocol 2: In Vitro Treatment of Pancreatic Acini with CM4620
This protocol describes a general workflow for assessing the protective effects of CM4620 against secretagogue-induced injury.
Caption: General experimental workflow for in vitro studies with CM4620.
Procedure:
-
Following isolation (Protocol 1), allow the pancreatic acini to recover in culture medium for at least 30 minutes at 37°C.
-
Pre-incubate the acini with the desired concentration of CM4620 (e.g., 1 nM to 10 µM) or vehicle control for 30 minutes.[1][3]
-
Induce acinar cell injury by adding a supramaximal concentration of a secretagogue (e.g., 100 nM CCK) or a toxic agent (e.g., 0.5 mM taurolithocholic acid-3-sulfate, TLCS).[1]
-
At the end of the incubation, collect the acini and supernatant for endpoint analysis.
Protocol 3: Measurement of Intracellular Ca²⁺ Concentration
This protocol outlines the use of a ratiometric fluorescent Ca²⁺ indicator to measure SOCE.
Materials:
-
Fura-2 AM or other suitable Ca²⁺ indicator
-
Pluronic F-127
-
Ca²⁺-free and Ca²⁺-containing buffers
-
Fluorescence microscopy system with appropriate filters for the chosen indicator
Procedure:
-
Load the isolated acini with a Ca²⁺ indicator like Fura-2 AM (e.g., 2-5 µM) in the presence of Pluronic F-127 (0.02%) for 30-45 minutes at room temperature.
-
Wash the acini to remove extracellular dye and allow for de-esterification.
-
Resuspend the acini in a Ca²⁺-free buffer.
-
Pre-treat the acini with CM4620 or vehicle for 30 minutes.[1][4]
-
Place the acini on a coverslip in a perfusion chamber on the microscope stage.
-
Induce ER Ca²⁺ store depletion by adding a secretagogue (e.g., cerulein or CCK).[1]
-
Once the intracellular Ca²⁺ level has returned to baseline, re-introduce a Ca²⁺-containing buffer (e.g., 1.8 mM Ca²⁺) to the perfusion chamber to initiate SOCE.[4]
-
Record the fluorescence ratio (e.g., 340/380 nm for Fura-2) over time to measure the change in intracellular Ca²⁺ concentration. The magnitude of the Ca²⁺ rise upon re-addition of extracellular Ca²⁺ represents SOCE.
Protocol 4: Assessment of Acinar Cell Death
Cell death can be quantified by measuring the uptake of a membrane-impermeant dye like propidium iodide (PI).
Materials:
-
Propidium Iodide (PI)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Following the treatment protocol (Protocol 2), add PI to the acinar suspension at a final concentration of 1-5 µg/mL.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (e.g., excitation ~535 nm, emission ~617 nm) using a plate reader.
-
Alternatively, visualize and quantify the percentage of PI-positive (dead) cells using fluorescence microscopy.
Protocol 5: Measurement of Trypsin Activity
Intrapancreatic trypsinogen activation can be measured using a fluorogenic substrate.
Materials:
-
Fluorogenic trypsin substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
After treatment (Protocol 2), pellet the acini by centrifugation.
-
Lyse the acini in a suitable lysis buffer.
-
Add the fluorogenic trypsin substrate to the lysate.
-
Incubate at 37°C and measure the increase in fluorescence over time as the substrate is cleaved by active trypsin.
-
Normalize the trypsin activity to the total protein concentration of the lysate.
Conclusion
CM4620 is a valuable research tool for investigating the role of SOCE and Orai1 in the pathophysiology of acute pancreatitis. The protocols provided here offer a framework for utilizing CM4620 in primary pancreatic acinar cell cultures to assess its therapeutic potential and to further elucidate the molecular mechanisms underlying acinar cell injury. Researchers should optimize these protocols based on their specific experimental needs and cell sources. The consistent finding that CM4620 reduces key pathological features of pancreatitis in vitro and in vivo underscores its promise as a potential therapeutic agent for this debilitating disease.[1][2]
References
- 1. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation and Culture of Mouse Primary Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and culture of mouse primary pancreatic acinar cells. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Cytokine Release with CM4620 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM4620, also known as Zegocractin, is a potent and selective inhibitor of the calcium release-activated calcium (CRAC) channel, which is primarily composed of Orai1 and STIM1 proteins.[1][2][3] CRAC channels are crucial for store-operated calcium entry (SOCE) in various cell types, including immune cells like T lymphocytes, neutrophils, and macrophages.[1] Dysregulation of CRAC channel activity can lead to excessive intracellular calcium levels, which in turn drives the production and release of pro-inflammatory cytokines, contributing to inflammatory and autoimmune diseases.[4] CM4620 exerts its anti-inflammatory effects by blocking this calcium influx, thereby inhibiting the downstream signaling pathways that lead to cytokine gene transcription and release.[1][5]
These application notes provide a comprehensive guide for measuring the in vitro effects of CM4620 on cytokine release from human peripheral blood mononuclear cells (PBMCs). The provided protocols are designed to enable researchers to assess the potency and efficacy of CM4620 in a controlled laboratory setting.
Data Presentation: In Vitro Inhibition of Cytokine Release by CM4620
CM4620 has been demonstrated to potently inhibit the release of a wide range of pro-inflammatory and immunomodulatory cytokines from human PBMCs. The following table summarizes the half-maximal inhibitory concentrations (IC50) of CM4620 for various cytokines, providing a quantitative measure of its in vitro efficacy.
| Cytokine | IC50 (nM) | Key Function |
| IL-2 | 59 | T-cell proliferation and activation |
| IL-6 | 135 | Pro-inflammatory, acute phase response |
| IFN-γ | 138 | Pro-inflammatory, macrophage activation |
| IL-17 | 120 | Pro-inflammatory, neutrophil recruitment |
| TNF-α | 225 | Pro-inflammatory, apoptosis, inflammation |
| IL-1β | 240 | Pro-inflammatory, fever |
| IL-10 | 303 | Anti-inflammatory, immune regulation |
| IL-4 | 879 | Th2 response, B-cell activation |
Data sourced from MedchemExpress, citing in vitro studies on human PBMCs.[6]
Signaling Pathway: Mechanism of Action of CM4620
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CalciMedica Receives Fast-Track Designation For CM4620, A Novel CRAC Channel Inhibitor To Treat Acute Pancreatitis - BioSpace [biospace.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CM4620 In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM4620 is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, primarily targeting the Orai1 subunit.[1][2][3][4] Its mechanism of action involves the blockade of store-operated calcium entry (SOCE), a critical process in cellular calcium signaling.[1][4] Dysregulation of SOCE is implicated in the pathophysiology of various inflammatory diseases, including acute pancreatitis.[5][6] Preclinical in vivo studies have demonstrated the efficacy of CM4620 in mitigating the severity of acute pancreatitis in rodent models by reducing pancreatic necrosis, inflammation, and systemic inflammatory responses.[5][7][8] This document provides a detailed overview of the in vivo efficacy data for CM4620 and comprehensive protocols for its experimental application.
Mechanism of Action
CM4620 functions by inhibiting the Orai1 protein, which forms the pore of the CRAC channel.[4] In inflammatory conditions such as acute pancreatitis, excessive calcium influx into pancreatic acinar cells through CRAC channels leads to premature activation of digestive enzymes, cellular injury, and necrosis.[5][6] By blocking this influx, CM4620 prevents the downstream pathological events.[4][8] Furthermore, CM4620 has been shown to inhibit the release of pro-inflammatory cytokines from immune cells, such as T cells, and reduce neutrophil activation, contributing to its overall anti-inflammatory effect.[4][5]
Below is a diagram illustrating the proposed signaling pathway of CM4620.
Caption: Mechanism of Action of CM4620.
In Vivo Efficacy Data
In vivo studies in rodent models of acute pancreatitis have demonstrated the therapeutic potential of CM4620.
Table 1: Efficacy of CM4620 in a Cerulein-Induced Mouse Model of Acute Pancreatitis[9]
| Parameter | Control (Saline) | Cerulein + Vehicle | Cerulein + CM4620 (20 mg/kg) |
| Serum Amylase (U/L) | ~1,000 | ~12,000 | ~6,000 |
| Serum Lipase (U/L) | ~500 | ~8,000 | ~3,500 |
| Pancreatic Trypsin Activity (relative units) | ~2 | ~18 | ~8 |
Table 2: Efficacy of CM4620 in a Cerulein-Induced Rat Model of Acute Pancreatitis (IV Infusion)[8]
| Parameter | Control | Cerulein | Cerulein + CM4620 (5 mg/kg) | Cerulein + CM4620 (10 mg/kg) | Cerulein + CM4620 (20 mg/kg) |
| Pancreatic Edema Score | 0 | 3.0 | 1.5 | 1.2 | 1.0 |
| Acinar Cell Vacuolization Score | 0 | 3.0 | 1.8 | 1.5 | 1.2 |
| Inflammatory Cell Infiltration Score | 0 | 3.0 | 1.5 | 1.2 | 1.0 |
| Acinar Necrosis Score | 0 | 2.8 | 1.2 | 1.0 | 0.8 |
Table 3: Efficacy of Low-Dose CM4620 in an Alcohol-Induced Mouse Model of Acute Pancreatitis[7]
| Parameter | Control | FAEE-AP + Vehicle | FAEE-AP + CM4620 (0.1 mg/kg) | FAEE-AP + CM4620 (0.1 mg/kg) + Galactose (100 mM) |
| Total Histological Score | 0 | ~3.5 | ~1.5 | ~1.0 |
| Edema Score | 0 | ~1.5 | ~0.5 | ~0.2 |
| Necrosis Score | 0 | ~1.0 | ~0.5 | ~0.2 |
| Inflammation Score | 0 | ~1.0 | ~0.5 | ~0.1 |
Experimental Protocols
Protocol 1: Cerulein-Induced Acute Pancreatitis in Mice
This protocol is adapted from studies demonstrating the efficacy of CM4620 in a widely used model of acute pancreatitis.[9]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cerulein (or caerulein)
-
CM4620
-
Sterile saline
-
Vehicle for CM4620
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
Pancreas tissue collection supplies (forceps, scissors, tubes for snap-freezing and formalin fixation)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to the following groups:
-
Control (saline injections)
-
Cerulein + Vehicle
-
Cerulein + CM4620
-
-
CM4620 Administration: Administer CM4620 (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the first cerulein injection. A second dose can be administered at a later time point (e.g., before the 4th cerulein injection).
-
Induction of Pancreatitis: Induce acute pancreatitis by administering seven hourly i.p. injections of cerulein (50 µg/kg). The control group receives saline injections.
-
Sample Collection: One hour after the final cerulein injection, anesthetize the mice.
-
Collect blood via cardiac puncture for serum analysis (amylase, lipase).
-
Perfuse the animals with saline.
-
Excise the pancreas. A portion can be snap-frozen in liquid nitrogen for biochemical assays (e.g., trypsin activity) and another portion fixed in 10% neutral buffered formalin for histology.
-
-
Endpoint Analysis:
-
Measure serum amylase and lipase levels.
-
Homogenize pancreatic tissue to measure intrapancreatic trypsin activity.
-
Process fixed pancreatic tissue for hematoxylin and eosin (H&E) staining to assess edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Below is a diagram illustrating the experimental workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CalciMedica begins Phase I trials for CRAC channel inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. CalciMedica Receives Fast-Track Designation For CM4620, A Novel CRAC Channel Inhibitor To Treat Acute Pancreatitis - BioSpace [biospace.com]
- 6. New drug targets identified for acute pancreatitis treatment [einpresswire.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing CM4620 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CM4620 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CM4620?
A1: CM4620 is a small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] It specifically targets the Orai1 protein, which is a key component of the CRAC channel pore.[3] By binding to and inhibiting Orai1, CM4620 blocks the influx of extracellular calcium into the cell, a process known as store-operated calcium entry (SOCE).[3][4] This disruption of calcium homeostasis can impact various downstream signaling pathways involved in processes like immune cell activation and cell death.[3][5]
Q2: What is a typical starting concentration range for CM4620 in cell viability assays?
A2: Based on published studies, a wide range of concentrations has been used, from the picomolar to the micromolar range. For initial experiments, a dose-response study is recommended, starting from a low concentration (e.g., 1 nM) and titrating up to a higher concentration (e.g., 10 µM) to determine the optimal concentration for your specific cell type and experimental conditions.[6][7]
Q3: How does CM4620 affect cell signaling pathways?
A3: By inhibiting SOCE, CM4620 can modulate the activity of calcium-dependent signaling pathways. This includes the inhibition of NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) activation, which are crucial for the expression of inflammatory cytokines.[4][8] The disruption of calcium signaling can also lead to the modulation of pathways related to endoplasmic reticulum (ER) stress and apoptosis.[9]
Q4: Is CM4620 cytotoxic?
A4: The cytotoxic effects of CM4620 are cell-type and concentration-dependent. While it has shown protective effects against necrosis in some cell types, particularly pancreatic acinar cells, at certain concentrations[6][7], high concentrations or prolonged exposure could potentially lead to off-target effects and reduced cell viability. It is crucial to perform a thorough dose-response analysis to identify a concentration that effectively modulates CRAC channels without inducing significant cytotoxicity in your model system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced Cell Viability at Expected Non-Toxic Doses | 1. Cell type sensitivity: Different cell lines exhibit varying dependence on SOCE for survival and proliferation. 2. Off-target effects: At higher concentrations, CM4620 might interact with other cellular targets. 3. Solvent toxicity: The vehicle used to dissolve CM4620 (e.g., DMSO) may be toxic at the final concentration used. | 1. Perform a dose-response curve: Test a wider range of concentrations, including lower ones (e.g., starting from 200 pM).[6][7] 2. Reduce incubation time: Shorter exposure to the compound may mitigate toxicity. 3. Control for solvent toxicity: Ensure the final concentration of the solvent is consistent across all conditions and is below the toxic threshold for your cells. 4. Test a different CRAC channel inhibitor: Compare the effects with another inhibitor to see if the observed toxicity is specific to CM4620. |
| Inconsistent Results Between Experiments | 1. Compound stability: Improper storage and handling of CM4620 can lead to degradation. 2. Cell passage number: Cellular characteristics, including CRAC channel expression, can change with increasing passage number. 3. Variability in cell density: The initial number of cells seeded can influence the outcome of viability assays. | 1. Aliquot and store properly: Store CM4620 stock solutions at -80°C and avoid repeated freeze-thaw cycles.[10] 2. Use a consistent cell passage number: Maintain a log of cell passages and use cells within a defined range for all experiments. 3. Standardize cell seeding: Use a hemocytometer or an automated cell counter to ensure consistent cell numbers at the start of each experiment. |
| No Effect Observed at Tested Concentrations | 1. Low CRAC channel expression: The cell type being studied may not express Orai1 at a high enough level for CM4620 to have a significant effect. 2. Suboptimal experimental conditions: The assay conditions may not be sensitive enough to detect subtle changes in cell viability. 3. Incorrect compound concentration: Errors in dilution or calculation may result in a lower-than-intended final concentration. | 1. Confirm Orai1 expression: Use techniques like qPCR or Western blotting to verify the expression of Orai1 in your cell line. 2. Optimize assay parameters: Adjust parameters such as incubation time and the type of viability assay used (e.g., MTT vs. Annexin V/PI staining). 3. Verify stock solution concentration: Double-check all calculations and consider having the concentration of your stock solution analytically verified. |
Experimental Protocols
Protocol 1: Determining the Optimal CM4620 Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of CM4620 on cell viability.
Materials:
-
CM4620
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent
-
DMSO (or other appropriate solvent)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of CM4620 in complete culture medium. A common starting point is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 1 nM). Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of CM4620.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle-only control and plot the results as percent viability versus CM4620 concentration. Calculate the IC50 value using appropriate software.
Visualizations
Caption: Mechanism of action of CM4620 in inhibiting store-operated calcium entry.
Caption: Troubleshooting workflow for unexpected cytotoxicity with CM4620.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CalciMedica Receives Fast-Track Designation For CM4620, A Novel CRAC Channel Inhibitor To Treat Acute Pancreatitis - BioSpace [biospace.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
troubleshooting CM4620 inconsistent results in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent in vitro results with CM4620.
General Troubleshooting
My in vitro results with CM4620 are inconsistent. What are the common causes?
Inconsistent results with CM4620 can stem from several factors related to its mechanism as a calcium release-activated channel (CRAC) inhibitor and general in vitro experimental variables. Here are the primary areas to investigate:
-
Compound Handling and Stability:
-
Solubility: CM4620 is typically dissolved in DMSO. Ensure fresh, high-quality DMSO is used, as moisture can reduce solubility.[1] Prepare stock solutions at a high concentration (e.g., 100 mg/mL) and make fresh dilutions for each experiment.[1]
-
Storage: Store stock solutions at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[2] Avoid repeated freeze-thaw cycles.
-
-
Experimental System and Cell Health:
-
Cell Type and Passage Number: The expression levels of Orai and STIM proteins, the molecular components of CRAC channels, can vary between cell types and with cell passage. Use cells within a consistent, low passage number range.
-
Cell Viability: Ensure high cell viability (>95%) before starting any experiment. Poor cell health can lead to unpredictable responses to stimuli and inhibitors.
-
Serum Presence: If your experiment involves serum, be aware that components in the serum could potentially interact with CM4620 or affect cellular responses. Note if serum was present during your experiment.
-
-
Assay Conditions:
-
Incomplete Store Depletion: CM4620 inhibits store-operated calcium entry (SOCE), which is triggered by the depletion of intracellular calcium stores (e.g., the endoplasmic reticulum). If the stimulus used to deplete these stores (e.g., thapsigargin, ionomycin, or a specific agonist) is not used at an optimal concentration or for a sufficient duration, the activation of CRAC channels will be variable, leading to inconsistent inhibition by CM4620.
-
Calcium Concentration: The concentration of extracellular calcium in your assay buffer is critical. Ensure this is consistent across all experiments.
-
Incubation Times: Pre-incubation time with CM4620 before stimulating the cells is important. A 30-minute pre-incubation is often used in protocols to allow for sufficient target engagement.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CM4620?
CM4620, also known as Zegocractin, is a small molecule inhibitor of the calcium release-activated calcium (CRAC) channel.[1] It functions by blocking store-operated calcium entry (SOCE), a process crucial for calcium homeostasis in many cell types.[4][5] The primary molecular targets are the Orai channels, which form the pore of the CRAC channel, and their interaction with STIM proteins in the endoplasmic reticulum.[5] This inhibition of calcium influx can reduce inflammatory responses by preventing the activation of calcium-dependent signaling pathways that lead to the production of cytokines.[3][4][5]
Q2: Is CM4620 a kinase inhibitor? I am getting inconsistent results in my in vitro kinase assay.
This is a critical point of clarification. CM4620 is not a kinase inhibitor. It is a CRAC channel inhibitor that modulates intracellular calcium levels.[1][5] If you are using CM4620 in a cell-free in vitro kinase assay (e.g., with a purified kinase, substrate, and ATP), you should not expect to see direct inhibition of kinase activity.
Inconsistent results in such a setup could be due to:
-
Misapplication of the compound: The compound is not designed to interact with the ATP-binding pocket of kinases.
-
Assay Interference: At high concentrations, small molecules can sometimes interfere with assay detection methods (e.g., fluorescence, luminescence).[6] For instance, in luciferase-based kinase assays that measure ATP consumption, a compound could directly inhibit luciferase, leading to misleading results.[6]
If your "kinase assay" is cell-based, any observed effects are likely downstream of CM4620's impact on intracellular calcium, which can influence calcium-dependent kinase signaling pathways. In this case, inconsistency may relate to the factors described in the general troubleshooting section.
Q3: What are the reported IC50 values for CM4620?
The inhibitory potency of CM4620 depends on the specific subunits of the CRAC channel. It is more potent against Orai1-containing channels than Orai2-containing channels.
| Target Channel | Reported IC50 | Reference |
| Orai1/STIM1-mediated Ca2+ currents | ~119-120 nM | [1][2] |
| Orai2/STIM1-mediated Ca2+ currents | ~895-900 nM | [1][2] |
In cellular assays, the effective concentration can vary. For example, in human peripheral blood mononuclear cells (PBMCs), CM4620 has been shown to inhibit the release of various cytokines with IC50 values ranging from 59 nM to 879 nM.[2]
| Cytokine (in human PBMCs) | Reported IC50 | Reference |
| IL-2 | 59 nM | [2] |
| IL-17 | 120 nM | [2] |
| IL-6 | 135 nM | [2] |
| IFNγ | 138 nM | [2] |
| TNFα | 225 nM | [2] |
| IL-1β | 240 nM | [2] |
| IL-10 | 303 nM | [2] |
| IL-4 | 879 nM | [2] |
Q4: What concentrations of CM4620 should I use in my in vitro experiments?
The optimal concentration depends on the cell type and the specific endpoint being measured. Based on published studies:
-
For inhibiting SOCE in pancreatic acinar cells, concentrations from the low nanomolar range (1 nM) to the low micromolar range (3 µM) have been used effectively.[3][7][8]
-
Even low concentrations (e.g., 50 nM) have been shown to be highly effective in protecting against cell necrosis induced by various pathological stimuli in vitro.[7][9]
-
A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental system.
Experimental Protocols & Methodologies
Protocol: Measuring Store-Operated Calcium Entry (SOCE)
This protocol outlines a general method for measuring the effect of CM4620 on SOCE using a fluorescent calcium indicator like Fura-2.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) according to the dye manufacturer's protocol.
-
-
CM4620 Pre-incubation:
-
Wash the cells to remove excess dye.
-
Pre-incubate a subset of the cells with the desired concentrations of CM4620 (and a vehicle control, e.g., DMSO) for 30 minutes in a calcium-free buffer.[3]
-
-
Depletion of Intracellular Calcium Stores:
-
Place the dish on the microscope stage and begin recording the fluorescence ratio (e.g., 340/380 nm for Fura-2).
-
To deplete endoplasmic reticulum calcium stores, add a stimulus such as thapsigargin (a SERCA pump inhibitor) or a relevant agonist (e.g., carbachol) in the continued presence of calcium-free buffer. This will cause a transient increase in cytosolic calcium as it is released from internal stores.
-
-
Measurement of SOCE:
-
Once the cytosolic calcium level has returned to baseline or stabilized, re-introduce calcium to the extracellular buffer.
-
In control cells, this will lead to a second, sustained increase in cytosolic calcium as it enters the cell through the now-open CRAC channels.
-
In cells treated with CM4620, this second calcium influx (SOCE) will be attenuated in a dose-dependent manner.[3]
-
-
Data Analysis:
-
Quantify the magnitude of SOCE by measuring the peak or integral of the calcium signal after re-addition of extracellular calcium.
-
Compare the SOCE in CM4620-treated cells to the vehicle-treated control cells.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: CM4620 mechanism of action and a logical workflow for troubleshooting inconsistent results.
Experimental Design for Testing CM4620 Efficacy
Caption: A typical experimental workflow for evaluating CM4620's effect on SOCE in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Facebook [cancer.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
common artifacts in calcium imaging with CM4620
Technical Support Center: Calcium Imaging
Note on CM4620: The specific calcium indicator "CM4620" is not widely documented in publicly available scientific literature as a standard fluorescent probe for general calcium imaging. It appears to be a selective Orai1 inhibitor, also known as Zegocractin, which is used to block store-operated Ca²⁺ entry (SOCE) in specific cell types like pancreatic acini.[1][2][3] This guide will therefore focus on common artifacts and troubleshooting principles applicable to a broad range of fluorescent calcium indicators used in biological research.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts in calcium imaging?
A1: The most prevalent artifacts in calcium imaging include:
-
Phototoxicity and Photobleaching: Cellular damage and signal decay caused by excessive or high-intensity light exposure.[4][5][6]
-
Low Signal-to-Noise Ratio (SNR): Weak fluorescence signals that are difficult to distinguish from background noise.[7][8][9]
-
Indicator Compartmentalization: Uneven distribution or sequestration of the calcium indicator within subcellular organelles, leading to non-cytosolic signals.[10][11][12][13]
-
Motion Artifacts: Apparent changes in fluorescence intensity due to the movement of the sample (cells, tissue, or whole animal) during imaging.[14][15][16][17]
-
Baseline Drift: Slow, non-physiological changes in the baseline fluorescence signal over time.[18][19]
Q2: How can I minimize phototoxicity and photobleaching?
A2: To reduce phototoxicity and photobleaching, you should:
-
Use the lowest possible excitation light intensity and exposure time that still provides an adequate signal.[5][20]
-
Choose a calcium indicator with a high quantum yield and a lower excitation wavelength, if possible.[21]
-
For live-cell imaging, consider using multi-point scanning confocal or spinning disk confocal microscopy to reduce illumination on the sample.[5]
-
Incorporate antioxidants in the imaging medium to scavenge reactive oxygen species that contribute to phototoxicity.[4]
Q3: What causes a low signal-to-noise ratio (SNR) and how can I improve it?
A3: A low SNR can result from insufficient dye loading, low intracellular calcium concentrations, high background fluorescence, or detector noise.[7][8][9] To improve SNR:
-
Optimize the loading concentration and incubation time of your calcium indicator.
-
Ensure your imaging system's detector is cooled and has a high quantum efficiency.
-
Use image processing techniques like binning or averaging to reduce noise, but be aware of the trade-off with spatial or temporal resolution.
-
For genetically encoded calcium indicators (GECIs), ensure robust and healthy expression in the cells of interest.
Q4: My calcium indicator seems to be accumulating in specific organelles. How can I prevent this?
A4: Indicator compartmentalization can occur with certain chemical indicators, particularly in specific cell types.[10][11][12] To mitigate this:
-
Lower the loading temperature to reduce active transport into organelles.
-
Use a pluronic acid or other dispersant to improve the solubility and cytosolic distribution of the dye.
-
Consider using a different calcium indicator, as some are more prone to compartmentalization than others.[12]
-
Genetically encoded calcium indicators (GECIs) can be targeted to specific cellular compartments, which can be an advantage for studying organelle-specific calcium dynamics.[22][23]
Troubleshooting Guides
Issue 1: Rapid Signal Decay and Cell Death
Q: My fluorescent signal is decreasing rapidly over time, and my cells appear unhealthy or are dying during the experiment. What is happening and what can I do?
A: This is a classic sign of phototoxicity and photobleaching.[4][5][6] Phototoxicity occurs when the excitation light damages cellular components, often through the production of reactive oxygen species.[20][21] Photobleaching is the irreversible destruction of the fluorescent molecule by light.[5][24][25]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Reduce Excitation Intensity and Exposure Time | Minimize the total light dose delivered to the sample to reduce the rate of photobleaching and the generation of damaging free radicals.[5][20] |
| 2 | Optimize Image Acquisition Settings | Increase the gain on your detector or use pixel binning to maintain a usable signal with lower light levels. Be mindful of the trade-offs in image resolution and noise. |
| 3 | Use a More Photostable Indicator | If possible, switch to a calcium indicator known for its higher photostability. Genetically encoded indicators are often more resistant to photobleaching than chemical dyes.[22] |
| 4 | Incorporate an Antifade Reagent | For fixed samples, use a mounting medium with an antifade reagent. For live cells, some commercially available media supplements can help reduce phototoxicity. |
| 5 | Check for Autofluorescence | Ensure that the signal decay is not due to the bleaching of endogenous fluorophores in your sample or the imaging medium.[26] |
Issue 2: Noisy Data and Inconsistent Baselines
Q: My calcium traces are very noisy, and the baseline fluorescence is drifting up or down, making it difficult to detect real signals. How can I fix this?
A: Noisy data can stem from a variety of sources including detector noise, low photon counts, and background fluorescence.[9][27] Baseline drift can be caused by photobleaching, dye leakage, or changes in focus.[18][19]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Dye Loading | Ensure an adequate and even concentration of the calcium indicator in the cytosol. Uneven loading can lead to variability in fluorescence intensity.[28] |
| 2 | Background Subtraction | Measure the fluorescence from a region of interest without cells and subtract this value from your cellular measurements to correct for background fluorescence.[9] |
| 3 | Use a Ratiometric Indicator | Ratiometric indicators like Fura-2 allow for the calculation of the ratio of fluorescence at two different excitation or emission wavelengths.[11][26] This can help to correct for variations in dye concentration, photobleaching, and cell thickness.[26][28] |
| 4 | Post-Acquisition Processing | Apply a baseline correction algorithm to your data to remove slow drifts. Common methods include polynomial fitting or subtracting a moving average. |
| 5 | Check for Mechanical Stability | Ensure that your microscope stage and sample are stable to prevent changes in focus that can cause apparent changes in fluorescence. |
Issue 3: Apparent Calcium Signals Correlated with Movement
Q: I am seeing large, rapid changes in fluorescence that seem to coincide with the movement of my sample. Are these real calcium signals?
A: It is highly likely that these are motion artifacts.[14][15][16][17] Movement of the cells or tissue relative to the focal plane can cause significant changes in the measured fluorescence intensity that are not due to changes in calcium concentration.[15][16][17]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Improve Sample Immobilization | For in vitro experiments, ensure cells are well-adhered to the coverslip. For in vivo experiments, use appropriate methods to stabilize the tissue or animal. |
| 2 | Use a Motion Correction Algorithm | Many image analysis software packages include plugins for motion correction that can computationally realign the frames of a time-lapse sequence.[14][29] |
| 3 | Co-express a Calcium-Insensitive Fluorophore | Express a fluorescent protein that does not respond to calcium (e.g., GFP or RFP) alongside your calcium indicator.[15][16][17] The signal from this second fluorophore can be used to identify and correct for motion artifacts.[15][16] |
| 4 | Ratiometric Imaging | As with baseline drift, ratiometric indicators can help to mitigate the effects of motion artifacts. |
| 5 | Careful Data Interpretation | Be cautious when interpreting signals that are highly correlated with movement. It is important to distinguish true physiological signals from artifacts.[18] |
Experimental Protocols
Protocol 1: General Protocol for Loading Adherent Cells with a Chemical Calcium Indicator
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.
-
Reagent Preparation: Prepare a stock solution of the acetoxymethyl (AM) ester form of the calcium indicator in anhydrous DMSO. On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-5 µM) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS). It is often beneficial to add a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.
-
Cell Loading: Remove the cell culture medium and wash the cells once with the physiological buffer. Add the dye-loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[30]
-
De-esterification: After loading, wash the cells two to three times with the physiological buffer to remove excess dye. Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.[30]
-
Imaging: Mount the dish or coverslip on the microscope stage. Acquire images using the appropriate excitation and emission wavelengths for your chosen indicator.
Protocol 2: Basic Calcium Imaging Experiment Workflow
-
Baseline Acquisition: Before applying any stimulus, acquire a stable baseline recording of fluorescence for a few minutes to ensure the cells are healthy and the signal is stable.
-
Stimulation: Apply the experimental stimulus (e.g., agonist, electrical stimulation) while continuously acquiring images.
-
Post-Stimulation Recording: Continue to record for a period after the stimulus to observe the decay of the calcium signal and the return to baseline.
-
Data Extraction: Define regions of interest (ROIs) around individual cells or subcellular compartments. Extract the mean fluorescence intensity from each ROI for every frame of the time-lapse sequence.
-
Data Analysis: Correct for background fluorescence and perform any necessary baseline corrections. For single-wavelength indicators, the change in fluorescence is often expressed as a ratio over the baseline fluorescence (ΔF/F₀).[9] For ratiometric indicators, calculate the ratio of the two fluorescence channels.
Visualizations
Caption: A workflow diagram for troubleshooting common artifacts in calcium imaging.
Caption: A simplified diagram of a common calcium signaling pathway.[31][32][33][34][35]
References
- 1. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. gcamp6f.com [gcamp6f.com]
- 9. Calcium imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Compartmentalization of Calcium Extrusion Mechanisms in the Outer and Inner Segments of Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | moco: Fast Motion Correction for Calcium Imaging [frontiersin.org]
- 15. arxiv.org [arxiv.org]
- 16. Correcting motion induced fluorescence artifacts in two-channel neural imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Correcting motion induced fluorescence artifacts in two-channel neural imaging | PLOS Computational Biology [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Calcium Imaging and the Curse of Negativity [frontiersin.org]
- 20. journals.biologists.com [journals.biologists.com]
- 21. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 22. tandfonline.com [tandfonline.com]
- 23. pnas.org [pnas.org]
- 24. Fluorescent image pre-processing [st-andrews.ac.uk]
- 25. journals.physiology.org [journals.physiology.org]
- 26. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 27. Noise analysis of cytosolic calcium image data - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Optica Publishing Group [opg.optica.org]
- 30. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Calcium signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 32. cusabio.com [cusabio.com]
- 33. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Calcium signaling - Wikipedia [en.wikipedia.org]
- 35. Calcium signaling pathway | Abcam [abcam.com]
Technical Support Center: Minimizing CM4620 Toxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize CM4620-associated toxicity in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CM4620?
A1: CM4620, also known as Zegocractin, is a small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1] It specifically targets the Orai1 protein, which is a key component of the CRAC channel pore.[1] By binding to and inhibiting Orai1, CM4620 blocks the influx of extracellular calcium into the cell, a process known as store-operated calcium entry (SOCE).[1] This disruption of calcium signaling leads to a reduction in the activation of downstream pathways responsible for the production of inflammatory cytokines.[1][2]
Q2: What are the known on-target effects of CM4620?
A2: The primary on-target effect of CM4620 is the inhibition of CRAC channels composed of Orai1 and the stromal interaction molecule 1 (STIM1).[1] This leads to the suppression of SOCE in various cell types, including immune cells (like T-cells), pancreatic acinar cells, and pancreatic stellate cells.[2][3] This inhibition has been shown to prevent cell death and reduce inflammatory responses in models of acute pancreatitis.[2][3][4]
Q3: What are the potential off-target effects or toxicities associated with long-term CM4620 use?
A3: Specific long-term toxicity data for CM4620 is limited in publicly available literature. However, long-term inhibition of CRAC channels could potentially lead to side effects related to the essential roles of calcium signaling in various physiological processes. These may include immunological, muscular, or intestinal issues.[5] Researchers should be aware of the potential for broader effects on cellular homeostasis with prolonged exposure.
Q4: How can I determine the optimal concentration of CM4620 for my long-term experiments to minimize toxicity?
A4: The optimal concentration will be cell-type specific and should be empirically determined. A good starting point is to use a concentration that is at or slightly above the IC50 for its on-target effect (inhibition of Orai1/STIM1-mediated calcium influx) while being significantly lower than the concentration that induces cytotoxicity. A dose-response experiment measuring both the desired biological effect and cell viability is crucial.
Troubleshooting Guide: Long-Term CM4620 Experiments
Issue 1: Observed Cellular Toxicity (e.g., decreased viability, apoptosis) at Effective Concentrations
-
Possible Cause: The concentration of CM4620 used may be too high for the specific cell line or the duration of the experiment, leading to on-target or off-target toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Viability Assay: Use a range of CM4620 concentrations and measure cell viability at different time points (e.g., 24, 48, 72 hours, and longer for chronic studies). Assays like MTT or Trypan Blue can be used. This will help determine the cytotoxic IC50 (IC50 for viability) for your specific cell line.
-
Lower the Concentration: Aim for the lowest effective concentration that still achieves the desired biological outcome.
-
Consider Intermittent Dosing: Instead of continuous exposure, try a pulsed-dosing regimen (e.g., 24 hours on, 24 hours off). This can allow cells to recover and may reduce cumulative toxicity.
-
Monitor Apoptosis: Use an Annexin V/Propidium Iodide assay to determine if the observed toxicity is due to apoptosis or necrosis. This can provide insights into the mechanism of cell death.
-
Issue 2: Loss of CM4620 Efficacy Over Time
-
Possible Cause: The compound may be degrading in the culture medium, or cells may be developing resistance mechanisms.
-
Troubleshooting Steps:
-
Frequent Media Changes: Replace the culture medium with freshly prepared CM4620 at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration.
-
Assess Compound Stability: If possible, analyze the concentration of CM4620 in the culture medium over time using analytical methods like HPLC to determine its stability under your experimental conditions.
-
Monitor On-Target Effect: Periodically assess the on-target effect of CM4620 (e.g., by measuring intracellular calcium influx or downstream cytokine production) to confirm that it is still effectively inhibiting its target.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Variability in cell health, passage number, or experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent passage number range, ensure they are healthy and in the logarithmic growth phase before starting experiments.
-
Use a Freshly Prepared Stock Solution: CM4620 is typically dissolved in DMSO. Prepare fresh dilutions from a concentrated stock for each experiment to avoid issues with compound precipitation or degradation.
-
Include Appropriate Controls: Always include vehicle-treated (e.g., DMSO) and untreated controls in every experiment.
-
Quantitative Data
Table 1: CM4620 In Vitro Inhibitory Concentrations (IC50)
| Target/Effect | Cell Type/System | IC50 (nM) |
| Orai1/STIM1-mediated Ca2+ currents | HEK-293 cells | ~120 |
| Orai2/STIM1-mediated Ca2+ currents | HEK-293 cells | ~900 |
| IL-2 Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | 59 |
| IL-6 Release | Human PBMCs | 135 |
| IFN-γ Release | Human PBMCs | 138 |
| IL-17 Release | Human PBMCs | 120 |
| TNF-α Release | Human PBMCs | 225 |
| IL-1β Release | Human PBMCs | 240 |
| IL-10 Release | Human PBMCs | 303 |
| IL-4 Release | Human PBMCs | 879 |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
CM4620 stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of CM4620 concentrations (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI).
Materials:
-
Cells treated with CM4620
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Measurement of Intracellular Calcium Influx
This protocol outlines a general method for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator like Fura-2 or Fluo-4.
Materials:
-
Cells of interest
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) with and without calcium
-
Agonist to induce calcium release (e.g., thapsigargin)
-
CM4620
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed cells on a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load cells with the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Pre-treatment: Incubate the cells with CM4620 or vehicle control for a specified period.
-
Measurement: Measure baseline fluorescence. Then, add an agonist to trigger calcium release from intracellular stores and subsequent SOCE. Continuously record the fluorescence intensity over time.
-
Data Analysis: Analyze the change in fluorescence intensity to determine the effect of CM4620 on calcium influx.
Protocol 4: Cytokine Measurement by ELISA
This protocol describes a sandwich ELISA for quantifying the concentration of a specific cytokine in cell culture supernatants.
Materials:
-
Cell culture supernatants from CM4620-treated and control cells
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer
-
Recombinant cytokine standard
-
Microplate reader
Procedure:
-
Sample Addition: Add standards and samples (supernatants) to the wells of the coated ELISA plate and incubate.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Washing: Wash the plate.
-
Streptavidin-HRP: Add Streptavidin-HRP and incubate.
-
Washing: Wash the plate.
-
Substrate Development: Add TMB substrate and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
Visualizations
Caption: CM4620 inhibits store-operated calcium entry (SOCE).
Caption: Workflow for minimizing CM4620 toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: CM4620 Preclinical Data Translation
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with CM4620. Our goal is to facilitate the smooth translation of preclinical findings by addressing potential challenges and offering practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CM4620?
A1: CM4620, also known as Zegocractin, is a small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1] Specifically, it targets the Orai1 subunit, which forms the pore of the CRAC channel. This inhibition prevents the excessive influx of extracellular calcium into cells, a process known as store-operated calcium entry (SOCE). By blocking SOCE, CM4620 reduces the activation of calcium-dependent signaling pathways that contribute to inflammation and cell death.[2][3]
Q2: In which preclinical models has CM4620 shown efficacy?
A2: Preclinical studies have primarily demonstrated the efficacy of CM4620 in rodent models of acute pancreatitis. In these models, CM4620 administration led to a significant reduction in pancreatic edema, acinar cell vacuolization and necrosis, and infiltration of inflammatory cells.[4] It also decreased the activity of myeloperoxidase and the expression of inflammatory cytokines in both the pancreas and lungs.[2]
Q3: What are the key challenges in translating CM4620 preclinical data to clinical settings?
A3: A primary challenge is determining the optimal therapeutic dose that maximizes efficacy while minimizing potential side effects. Preclinical studies have suggested that higher doses of CM4620 might interfere with physiological calcium signaling.[5] Furthermore, while effective in reducing the severity of pancreatitis in animal models, CM4620 does not offer complete protection, indicating that other pathological mechanisms are also at play.[6] The combination of CM4620 with agents targeting these other pathways, such as galactose for ATP repletion, is a promising strategy to enhance therapeutic benefit.[6][7]
Q4: Have any off-target effects of CM4620 been reported in preclinical studies?
A4: In vitro genetic toxicity studies showed a weakly positive/equivocal result in a micronucleus assay in human peripheral blood lymphocytes. However, a subsequent in vivo micronucleus study in rats was negative.[8] Additionally, in vitro studies indicated potential phototoxicity.[8] Long-term or high-dose administration could present challenges due to potential immunological, muscular, or intestinal side effects.[7]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Potency or Lack of Efficacy | - Suboptimal concentration of CM4620.- Instability of CM4620 in culture media.- Cell line expresses Orai2/3 isoforms, which are less sensitive to CM4620. | - Perform a dose-response curve to determine the optimal IC50 for your specific cell type and stimulus.- Prepare fresh stock solutions of CM4620 in DMSO and use immediately. Avoid repeated freeze-thaw cycles.- Verify the expression of Orai1 in your cell line using qPCR or Western blot. |
| High Cell Toxicity | - CM4620 concentration is too high, leading to off-target effects or disruption of essential calcium signaling.- Solvent (DMSO) toxicity. | - Use the lowest effective concentration of CM4620 as determined by your dose-response studies.- Ensure the final DMSO concentration in your culture media is below 0.1%. |
| Inconsistent Results | - Variability in cell passage number.- Inconsistent timing of CM4620 pre-incubation. | - Use cells within a consistent and low passage number range.- Standardize the pre-incubation time with CM4620 before applying the stimulus. A 30-minute pre-incubation is a good starting point.[3][4] |
In Vivo Experiments (Cerulein-Induced Pancreatitis Model)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Disease Severity | - Inconsistent cerulein administration (dose, timing, route).- Animal strain differences. | - Ensure precise and consistent intraperitoneal or intravenous injection of cerulein. The timing and frequency of injections are critical for a reproducible model.[4][9]- Use a consistent and well-characterized animal strain. |
| Lack of Therapeutic Effect | - Inadequate dosing or timing of CM4620 administration.- Poor bioavailability of CM4620 formulation. | - Administer CM4620 prophylactically or shortly after the induction of pancreatitis. Therapeutic administration 30 minutes after the first cerulein injection has shown efficacy.[3][4]- For intraperitoneal or intravenous administration, ensure proper formulation of CM4620 to maximize solubility and bioavailability. Formulations with DMSO, PEG300, Tween-80, and saline have been described.[10] |
| Unexpected Animal Mortality | - Severe, uncontrolled pancreatitis.- Potential toxicity from high doses of CM4620. | - Titrate the dose of cerulein to induce a consistent but not overly severe model of pancreatitis.- Start with lower doses of CM4620 (e.g., 0.1 mg/kg) and escalate as needed, while closely monitoring for any adverse effects.[7] |
Data Presentation
In Vitro Efficacy of CM4620
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 (Orai1/STIM1) | ~119 nM | Cell-free assay | [11] |
| IC50 (Orai2/STIM1) | ~895 nM | Cell-free assay | [11] |
| Effective Concentration (Necrosis Inhibition) | Starting from 1 nM (palmitoleic acid-induced)Starting from 50 nM (bile acid or asparaginase-induced) | Pancreatic Acinar Cells | [6] |
| SOCE Inhibition | ~70-80% at 10 µM | Mouse Pancreatic Acini |
In Vivo Efficacy of CM4620 in Rodent Models of Acute Pancreatitis
| Animal Model | CM4620 Dose & Administration | Key Findings | Reference |
| Mouse (Cerulein-induced) | 20 mg/kg (intraperitoneal) | - Reduced serum amylase and lipase- Decreased pancreatic trypsin activity | [4] |
| Rat (Cerulein-induced) | 5, 10, or 20 mg/kg (intravenous infusion) | - Reduced pancreatic edema, vacuolization, and necrosis- Decreased inflammatory cell infiltration | [4] |
| Mouse (Palmitoleic acid-alcohol-induced) | 0.1 mg/kg (intraperitoneal) | - Significantly reduced edema, necrosis, and inflammation | [5][7] |
Experimental Protocols
Cerulein-Induced Acute Pancreatitis in Mice
-
Animals: Male C57BL/6 mice are commonly used.
-
Induction: Administer supramaximal cerulein (50 µg/kg) via intraperitoneal injections hourly for 7 hours.[4]
-
CM4620 Administration: Administer CM4620 (e.g., 20 mg/kg) or vehicle control intraperitoneally 30 minutes before the first and fourth cerulein injections.[4]
-
Sample Collection: Collect blood and pancreatic tissue 1 hour after the final cerulein injection for analysis of serum amylase/lipase, trypsin activity, and histology.[4]
Measurement of Store-Operated Calcium Entry (SOCE) in Pancreatic Acini
-
Cell Preparation: Isolate pancreatic acini from mice or rats.
-
Dye Loading: Load the acini with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Experimental Setup: Perfuse the cells with a calcium-free buffer containing a stimulus (e.g., cholecystokinin) to deplete intracellular calcium stores.
-
CM4620 Treatment: Pre-incubate a subset of cells with CM4620 for 30 minutes prior to store depletion.
-
SOCE Measurement: Reintroduce a buffer containing calcium and measure the subsequent rise in intracellular calcium concentration using fluorescence microscopy. The difference in the calcium influx between control and CM4620-treated cells represents the inhibition of SOCE.
Mandatory Visualizations
Caption: Mechanism of action of CM4620 in pancreatic acinar cells.
Caption: General experimental workflow for evaluating CM4620 in a rodent model of acute pancreatitis.
References
- 1. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
CM4620 Technical Support Center: Addressing Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with CM4620 precipitation in aqueous solutions during in vitro experiments.
Troubleshooting Guide: Preventing and Resolving CM4620 Precipitation
CM4620 (Zegocractin) is a hydrophobic compound with low aqueous solubility, which can lead to precipitation when diluting stock solutions into aqueous buffers or cell culture media.[1] This guide provides a systematic approach to mitigate these issues.
Problem: Precipitate Observed After Adding CM4620 to Aqueous Solution
1. Initial Assessment
-
Visual Inspection: Under a microscope, CM4620 precipitate may appear as amorphous particles or crystalline structures. This is important to distinguish from potential microbial contamination.
-
Control Sample: Always prepare a control sample containing the cell culture medium and the same final concentration of the solvent (e.g., DMSO) but without CM4620. If precipitation also occurs in the control, the issue may be with the medium components or the solvent itself.
2. Review of Stock Solution and Dilution Technique
The preparation of the stock solution and the method of its dilution are critical factors.
-
Solvent Quality: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) for preparing the initial stock solution. Ensure the DMSO is fresh and has not absorbed moisture, as this can reduce its ability to solubilize CM4620.[2]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This allows for smaller volumes to be added to the aqueous solution, keeping the final DMSO concentration to a minimum.
-
Complete Dissolution: Ensure CM4620 is fully dissolved in DMSO. Gentle warming (up to 37°C) and vortexing or sonication can aid in complete dissolution.[3][4]
-
Dilution Method: The method of diluting the DMSO stock into the aqueous medium is a common source of precipitation.
-
Pre-warm the Medium: Add the CM4620 stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling. Avoid adding the stock to cold medium.
-
Gradual Dilution: Never add the aqueous medium directly to the concentrated DMSO stock. Instead, add the stock solution dropwise to the aqueous medium while mixing. For higher final concentrations, a serial dilution approach can be beneficial.
-
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid cytotoxicity and precipitation.
3. Experimental Conditions
-
Temperature: Temperature fluctuations can affect solubility. Maintain a constant temperature throughout your experiment.
-
pH and Buffer Composition: The pH and the presence of certain salts in your buffer can influence the solubility of CM4620. If possible, test the solubility in a simpler buffer system first.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for CM4620 precipitation in my cell culture medium?
A1: The primary reason is its hydrophobic nature and insolubility in water.[1] When a concentrated DMSO stock solution of CM4620 is diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to "crash out" of the solution, forming a precipitate. This is a common phenomenon known as "solvent-shifting" precipitation.
Q2: What is the maximum concentration of CM4620 I can use in my in vitro assay without precipitation?
A2: The maximum soluble concentration can vary depending on the specific aqueous medium, temperature, and final DMSO concentration. One study has referred to 10 µM as the "highest soluble concentration" in experiments with pancreatic acini.[5] However, it is recommended to experimentally determine the kinetic solubility of CM4620 in your specific experimental setup.
Q3: Can I use co-solvents or excipients to increase the solubility of CM4620 in my cell culture experiments?
A3: While co-solvents like PEG300 and Tween-80, and excipients like cyclodextrins are used to formulate CM4620 for in vivo studies, their use in in vitro cell-based assays should be approached with caution.[3] These substances can have their own biological effects and may interfere with your experimental results. If you choose to explore this, extensive validation and appropriate controls are necessary.
Q4: My CM4620 solution is initially clear but becomes cloudy over time. What is happening?
A4: This may indicate the formation of a metastable supersaturated solution. While the compound may initially dissolve, it is thermodynamically unstable at that concentration and will precipitate over time. Reducing the final concentration of CM4620 is the recommended solution.
Experimental Protocols
Protocol 1: Preparation of CM4620 Stock Solution
-
Accurately weigh the desired amount of CM4620 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, briefly sonicate the tube in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility of CM4620 in Aqueous Buffer
This protocol helps to determine the concentration at which CM4620 precipitates in a specific aqueous buffer.
-
Prepare a series of dilutions of your CM4620 DMSO stock solution in DMSO (e.g., from 10 mM down to 10 µM).
-
In a 96-well plate, add a fixed volume of the desired aqueous buffer (e.g., PBS, cell culture medium) to each well.
-
To each well, add a small, constant volume of the serially diluted CM4620 stock solutions. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Include control wells with buffer and DMSO only.
-
Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness).
-
For a quantitative assessment, measure the light scattering of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
-
The concentration at which a significant increase in light scattering or absorbance is observed is the kinetic solubility limit under those conditions.
Data Presentation
Table 1: Reported in vitro Concentrations of CM4620
| Application/Cell Type | Effective Concentration Range | Reference |
| Inhibition of Orai1/STIM1-mediated Ca2+ currents | IC50 ≈ 119 nM | [2][3] |
| Inhibition of Orai2/STIM1-mediated Ca2+ currents | IC50 ≈ 895 nM | [2][3] |
| Inhibition of cytokine release in human PBMCs | IC50 range: 59 nM - 879 nM | [3][4] |
| Studies in pancreatic acinar cells | 1 nM - 10 µM | [5][6][7] |
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
| Cell Line Sensitivity | Recommended Max. DMSO Concentration |
| High | ≤ 0.05% |
| Moderate | ≤ 0.1% |
| Low | ≤ 0.5% |
Note: It is crucial to determine the DMSO tolerance for your specific cell line.
Visualizations
Caption: Inhibition of the CRAC channel by CM4620.
Caption: Recommended workflow for CM4620 dilution.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zegocractin | Calcium Channel | TargetMol [targetmol.com]
- 5. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Resistance to CM4620 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential for cellular resistance to CM4620, a selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel protein Orai1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CM4620?
A1: CM4620 is a small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. It specifically targets and binds to Orai1, the pore-forming subunit of the CRAC channel. This inhibition prevents the influx of extracellular calcium into the cell, a process known as store-operated calcium entry (SOCE).[1][2] By blocking SOCE, CM4620 disrupts downstream calcium-dependent signaling pathways that are involved in the proliferation of immune cells and the release of inflammatory cytokines.[2]
Q2: Has resistance to CM4620 been reported in any cell lines?
A2: To date, there are no specific reports in the scientific literature detailing acquired resistance to CM4620 in cell lines. However, as with many targeted therapies, the development of resistance is a potential outcome of long-term drug exposure. Researchers should be aware of the possibility of resistance developing in their experimental models.
Q3: What are the potential molecular mechanisms of resistance to CM4620?
A3: While not yet documented for CM4620, potential mechanisms of resistance to CRAC channel inhibitors can be extrapolated from studies of other targeted therapies and ion channel inhibitors. These may include:
-
Mutations in the Orai1 protein: Alterations in the amino acid sequence of Orai1, particularly in the drug-binding pocket, could reduce the binding affinity of CM4620, thereby rendering it less effective.
-
Upregulation of Orai1 expression: An increase in the total amount of Orai1 protein could potentially overcome the inhibitory effect of CM4620, requiring higher concentrations of the drug to achieve the same level of CRAC channel blockade.
-
Expression of alternative Orai isoforms: Cells may upregulate other Orai isoforms (e.g., Orai2 or Orai3) that have a lower affinity for CM4620, providing an alternative route for calcium entry.
-
Activation of compensatory signaling pathways: Cells might activate alternative signaling pathways that bypass the need for CRAC channel-mediated calcium influx to maintain their proliferation or survival.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), could potentially reduce the intracellular concentration of CM4620, although this is a more general mechanism of multidrug resistance.
Troubleshooting Guides
This section provides guidance for researchers who suspect they may be observing resistance to CM4620 in their cell line experiments.
Problem 1: Decreased sensitivity to CM4620 in a cell line over time.
-
Question: My cell line, which was initially sensitive to CM4620, now requires a much higher concentration to achieve the same level of growth inhibition. Could this be resistance?
-
Answer and Troubleshooting Steps: This is a classic indicator of acquired resistance. To confirm and characterize this observation, follow these steps:
-
Confirm the IC50 shift: Perform a dose-response experiment using a cell viability assay (e.g., MTT assay) on both the parental (sensitive) cell line and the suspected resistant cell line. A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value for the suspected resistant line would confirm reduced sensitivity.
-
Culture Maintenance Check: Ensure that the reduced sensitivity is not due to issues with the CM4620 compound (e.g., degradation) or cell culture conditions. Use a fresh stock of CM4620 and compare its effect on a new batch of the parental cell line.
-
Stability of the Resistant Phenotype: Culture the suspected resistant cells in the absence of CM4620 for several passages and then re-determine the IC50. If the resistance is stable, it is more likely due to genetic or stable epigenetic changes.
-
Investigate Molecular Mechanisms: If resistance is confirmed, proceed to investigate the potential mechanisms as outlined in the experimental protocols section below (e.g., sequencing of the ORAI1 gene, checking Orai1 protein levels via Western blot).
-
Problem 2: Inconsistent results with CM4620 treatment.
-
Question: I am seeing high variability in the effect of CM4620 on my cells between experiments. What could be the cause?
-
Answer and Troubleshooting Steps: Inconsistent results can be due to a variety of factors not necessarily related to resistance. Consider the following:
-
Cell Density: Ensure that cells are seeded at a consistent density for all experiments, as this can affect the cellular response to treatment.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Compound Preparation: Prepare fresh dilutions of CM4620 from a stock solution for each experiment to avoid issues with compound stability.
-
Assay Conditions: Standardize all incubation times and reagent concentrations for your assays.
-
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and CM4620-Resistant Cell Lines
This table illustrates how to present data confirming a shift in drug sensitivity.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental Line | CM4620 | 150 | - |
| Resistant Sub-line | CM4620 | 1800 | 12 |
Experimental Protocols
Protocol 1: Generation of a CM4620-Resistant Cell Line
This protocol describes a common method for inducing drug resistance in a cell line through continuous exposure to escalating concentrations of the drug.[3][4]
-
Determine the initial IC50: First, establish the baseline sensitivity of the parental cell line to CM4620 by performing a dose-response curve and calculating the IC50 value using an MTT assay.
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in media containing CM4620 at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, a significant proportion of the cells will die. Monitor the culture and allow the surviving cells to repopulate the flask.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of CM4620 in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat Dose Escalation: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of CM4620 (e.g., 10-fold the initial IC50), the resistant cell line is established. Confirm the degree of resistance by performing a new dose-response curve and comparing the IC50 to the parental line.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol provides a method for quantifying cell viability, which is essential for determining the IC50 of CM4620.[1][2][5][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of CM4620. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for the assessment of growth inhibition (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50.
Protocol 3: Western Blot for Orai1 Expression
This protocol is for assessing the protein levels of Orai1, a potential mechanism of resistance.[8]
-
Protein Extraction: Lyse both parental and resistant cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Since Orai1 is a membrane protein, a specialized membrane protein extraction kit may yield better results.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Orai1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the band intensity of Orai1 between the parental and resistant cell lines. Normalize the Orai1 signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 4: Calcium Imaging using Fura-2 AM
This protocol allows for the functional assessment of CRAC channel activity by measuring intracellular calcium levels.[9][10][11][12]
-
Cell Seeding: Seed cells on glass coverslips and allow them to adhere.
-
Dye Loading: Incubate the cells with Fura-2 AM in a suitable buffer (e.g., HBSS) for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells to remove excess dye and allow for de-esterification of the Fura-2 AM within the cells.
-
Imaging Setup: Mount the coverslip in an imaging chamber on a fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: Perfuse the cells with a calcium-free buffer and record the baseline Fura-2 fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Store Depletion: Deplete the intracellular calcium stores by adding a SERCA pump inhibitor, such as thapsigargin, to the calcium-free buffer.
-
SOCE Measurement: Reintroduce a buffer containing calcium. The subsequent increase in the Fura-2 ratio represents store-operated calcium entry.
-
CM4620 Inhibition: To test the effect of CM4620, pre-incubate the cells with the inhibitor before store depletion and maintain it in the perfusion solutions. Compare the SOCE in treated versus untreated cells.
Protocol 5: Sanger Sequencing of the ORAI1 Gene
This protocol is used to identify potential mutations in the ORAI1 gene that could confer resistance to CM4620.[13][14]
-
Genomic DNA Extraction: Isolate genomic DNA from both the parental and resistant cell lines using a commercial DNA extraction kit.
-
Primer Design: Design PCR primers that flank the coding regions of the ORAI1 gene.
-
PCR Amplification: Amplify the coding regions of the ORAI1 gene from the genomic DNA of both cell lines using PCR.
-
PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.
-
Sequencing Reaction: Set up Sanger sequencing reactions for the purified PCR products using the designed primers and fluorescently labeled dideoxynucleotides.
-
Capillary Electrophoresis: Separate the sequencing reaction products by capillary electrophoresis.
-
Sequence Analysis: Analyze the resulting chromatograms to determine the nucleotide sequence of the ORAI1 gene in both cell lines. Compare the sequences to identify any mutations in the resistant cell line that are not present in the parental line.
Visualizations
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. 細胞計數與健康分析 [sigmaaldrich.com]
- 8. biocompare.com [biocompare.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. hellobio.com [hellobio.com]
- 13. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 14. cd-genomics.com [cd-genomics.com]
Validation & Comparative
Orai1 Inhibition in Pancreatitis: A Comparative Analysis of CM4620 and Other Key Inhibitors
For Immediate Release
LA JOLLA, CA – In the landscape of therapeutic development for pancreatitis, the inhibition of Orai1, a key component of the store-operated calcium entry (SOCE) machinery, has emerged as a promising strategy. This guide provides a comparative analysis of CM4620 (Auxora), a selective Orai1 inhibitor, against other notable Orai1 inhibitors, with a focus on their performance in preclinical models of pancreatitis. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Orai1 and Pancreatitis
Acute and chronic pancreatitis are inflammatory conditions of the pancreas with significant morbidity and mortality, and limited therapeutic options.[1][2] A central event in the initiation of pancreatitis is the sustained elevation of intracellular calcium ([Ca2+]i) in pancreatic acinar cells.[3] This calcium overload triggers premature activation of digestive enzymes, cellular injury, and inflammation.[3] Orai1 is the pore-forming subunit of the calcium release-activated calcium (CRAC) channel, which is a primary pathway for SOCE in pancreatic acinar cells.[4][5] Consequently, inhibiting Orai1 to prevent pathological calcium influx is a rational therapeutic approach.
Comparative Efficacy of Orai1 Inhibitors
Several small molecule inhibitors of Orai1 have been investigated for their potential in treating pancreatitis. This guide focuses on the comparative preclinical data for CM4620, GSK-7975A, and CM5480.
CM4620 (Auxora)
CM4620 (also referred to as CM_128) is a selective and potent Orai1 inhibitor that has undergone extensive preclinical and clinical investigation.[1][6][7] Preclinical studies have consistently demonstrated its efficacy in reducing the severity of pancreatitis in various animal models.[4][8][9]
GSK-7975A
GSK-7975A is another well-characterized Orai1 inhibitor that has been instrumental in validating the therapeutic potential of targeting this channel in pancreatitis.[10][11]
CM5480
CM5480 is a selective Orai1 inhibitor that has shown promise in preclinical models of chronic pancreatitis, highlighting the broader potential of Orai1 inhibition beyond acute disease.[2][9]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies, comparing the efficacy of different Orai1 inhibitors in various models of pancreatitis.
Table 1: In Vitro Potency of Orai1 Inhibitors
| Inhibitor | Assay | Metric | Value | Reference |
| CM4620 (CM_128) | Patch-clamp on ORAI1/STIM1-transfected HEK 293 cells | IC50 | ~0.1 µmol/L | [11] |
| GSK-7975A | Not specified | IC50 | Not specified in direct comparison |
Note: One study highlighted that CM_128 (CM4620) showed higher potency and no loss of efficacy at high doses compared to GSK-7975A.[11]
Table 2: Efficacy in a Cerulein-Induced Acute Pancreatitis Mouse Model
| Inhibitor | Parameter | Dose | Reduction vs. Control | Reference |
| CM4620 | Serum Amylase | 20 mg/kg | ~20% | [4] |
| CM4620 | Serum Lipase | 20 mg/kg | ~45% | [4] |
| CM4620 | Intrapancreatic Trypsin Activity | 20 mg/kg | ~65% | [4] |
Table 3: Efficacy in a Taurolithocholic Acid 3-Sulfate (TLCS)-Induced Acute Pancreatitis Mouse Model
| Inhibitor | Parameter | Administration Time Post-Induction | Efficacy | Reference |
| CM4620 (CM_128) | Local and systemic features | 1 hour | Highly effective | [11] |
| CM4620 (CM_128) | Local and systemic features | 6 hours | Less effective | [11] |
| GSK-7975A | Local and systemic features | 1 hour | Highly effective | [11] |
| GSK-7975A | Local and systemic features | 6 hours | Less effective | [11] |
Table 4: Efficacy of CM5480 in a Chronic Pancreatitis Mouse Model
| Inhibitor | Parameter | Dose | Effect | Reference |
| CM5480 | SOCE in acinar cells | 20 mg/kg | Significantly reduced | [2] |
| CM5480 | Ductal HCO3- secretion | 20 mg/kg | Prevented diminution | [2] |
| CM5480 | Immune cell infiltration | 20 mg/kg | Mitigated | [9] |
| CM5480 | Pancreatic stellate cell activation | 20 mg/kg | Diminished | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
Experimental Protocols
The following are generalized experimental protocols based on the cited literature for the in vivo and in vitro assessment of Orai1 inhibitors in pancreatitis.
In Vivo Cerulein-Induced Acute Pancreatitis Model
-
Animals: Male C57BL/6J or Sprague-Dawley rats are commonly used.[4]
-
Induction: Pancreatitis is induced by supramaximal intraperitoneal (IP) injections of cerulein (e.g., 50 µg/kg, 7 hourly injections).[4] Control animals receive saline injections.
-
Inhibitor Administration: Orai1 inhibitors (e.g., CM4620 at 20 mg/kg) or vehicle are administered, often via IP injection or intravenous (IV) infusion, at specified times relative to the first cerulein injection (e.g., 30 minutes before the first and fourth injections).[4]
-
Sample Collection: Blood and pancreatic tissue are collected at a predetermined time point after the final cerulein injection (e.g., 1 hour).
-
Analysis:
-
Biochemical: Serum amylase and lipase levels are measured.
-
Enzymatic: Intrapancreatic trypsin activity is determined using a fluorometric assay.
-
Histological: Pancreatic tissue is fixed, sectioned, and stained (e.g., with H&E) to assess edema, inflammatory cell infiltration, and necrosis.
-
In Vitro Assessment of SOCE in Pancreatic Acinar Cells
-
Cell Isolation: Pancreatic acini are isolated from mice or rats by collagenase digestion.
-
Calcium Imaging:
-
Acinar cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with the Orai1 inhibitor or vehicle.
-
Basal fluorescence is recorded in a calcium-containing extracellular solution.
-
ER calcium stores are depleted by stimulating with an agent like thapsigargin or a high concentration of cholecystokinin (CCK) in a calcium-free solution.
-
Calcium is then added back to the extracellular solution to induce SOCE, and the change in fluorescence is measured to quantify calcium influx.
-
-
Cell Injury Assays:
-
Isolated acini are pre-treated with the Orai1 inhibitor followed by incubation with a pancreatitis-inducing agent (e.g., TLCS or supramaximal CCK).
-
Cell death can be quantified by measuring the uptake of a fluorescent dye that only enters cells with compromised membranes (e.g., propidium iodide).[11]
-
Trypsinogen activation can be measured using a fluorogenic substrate.
-
Conclusion
The available preclinical data strongly support the therapeutic potential of Orai1 inhibition in pancreatitis. CM4620 has demonstrated robust efficacy in multiple models of acute pancreatitis, reducing key pathological markers such as enzyme activation, inflammation, and cell death.[4][9] Comparative data suggests CM4620 may have a favorable potency profile.[11] Furthermore, the efficacy of CM5480 in a chronic pancreatitis model suggests that the therapeutic utility of Orai1 inhibition may extend to long-term management of the disease.[2][9] Further head-to-head clinical studies are warranted to definitively establish the comparative efficacy of these promising therapeutic agents.
References
- 1. Orai1 calcium channel inhibition prevents progression of chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Orai1 calcium channel inhibition prevents progression of chronic pancreatitis [insight.jci.org]
- 3. Mechanisms of acinar cell injury in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The role of Orai inhibition in acute pancreatitis - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 8. Frontiers | Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CM4620 and GSK-7975A: Efficacy as CRAC Channel Inhibitors
A detailed guide for researchers on the comparative efficacy, mechanisms, and experimental evaluation of two prominent CRAC channel inhibitors.
In the landscape of therapeutic development targeting inflammatory diseases, the inhibition of Calcium Release-Activated Calcium (CRAC) channels presents a promising strategy. These channels, primarily formed by Orai and STIM proteins, are crucial for store-operated calcium entry (SOCE) in various cell types, including immune cells. Dysregulation of CRAC channel activity is implicated in the pathophysiology of numerous inflammatory conditions, making them an attractive target for pharmacological intervention. This guide provides a comparative overview of two key investigational CRAC channel inhibitors: CM4620 (Zegocractin) and GSK-7975A, with a focus on their efficacy, mechanism of action, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the CRAC Channel
Both CM4620 and GSK-7975A exert their therapeutic effects by inhibiting the function of CRAC channels, thereby blocking or reducing SOCE. This interruption of calcium influx modulates downstream signaling pathways that are dependent on intracellular calcium levels, such as the activation of transcription factors like NFAT and the subsequent production of pro-inflammatory cytokines.
CM4620 (Zegocractin) is a potent CRAC channel inhibitor that has been shown to block Orai1/STIM1- and Orai2/STIM1-mediated calcium currents.[1] By inhibiting SOCE, CM4620 effectively suppresses the release of various inflammatory cytokines from immune cells.[2][3]
GSK-7975A also functions as a CRAC channel inhibitor, demonstrating activity against Orai1 and Orai3-mediated currents.[4][5] Its mechanism involves the inhibition of calcium influx through CRAC channels, which in turn leads to the suppression of mediator release from mast cells and pro-inflammatory cytokine release from T-cells.[6]
The following diagram illustrates the signaling pathway targeted by both compounds:
Caption: Signaling pathway of CRAC channel activation and inhibition by CM4620 and GSK-7975A.
Comparative Efficacy: A Data-Driven Overview
While direct head-to-head comparative studies are limited, the available data from individual preclinical investigations provide valuable insights into the relative potency and efficacy of CM4620 and GSK-7975A.
| Parameter | CM4620 (Zegocractin) | GSK-7975A | Reference |
| Target | Orai1/STIM1, Orai2/STIM1 | Orai1, Orai3 | [1][4] |
| IC50 (Orai1/STIM1) | ~120 nM | ~4 µM (in HEK293 cells) | [1][4][5] |
| IC50 (Orai2/STIM1) | ~900 nM | Not reported | [1] |
| IC50 (Orai3) | Not reported | ~4 µM (in HEK293 cells) | [4][5] |
| Effect on SOCE | Potent inhibitor of SOCE in pancreatic acinar cells.[7] | Inhibits SOCE in pancreatic acinar cells and T-cells.[6][8] | [6][7][8] |
| In Vivo Efficacy | Reduces pancreatic necrosis and systemic inflammation in animal models of acute pancreatitis.[3][7] | Reduces local and systemic features of acute pancreatitis in multiple rodent models.[6] | [3][6][7] |
Key Experimental Protocols
The evaluation of CRAC channel inhibitors involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the evaluation of CM4620 and GSK-7975A.
In Vitro Measurement of Store-Operated Calcium Entry (SOCE)
This protocol is fundamental for assessing the inhibitory activity of compounds on CRAC channels.
Caption: Experimental workflow for measuring store-operated calcium entry (SOCE).
Detailed Methodology:
-
Cell Culture: Culture the desired cell type (e.g., Jurkat T-cells, primary pancreatic acinar cells) under standard conditions.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a physiological salt solution.
-
Store Depletion: After washing to remove extracellular dye, deplete the intracellular calcium stores by adding a SERCA pump inhibitor like thapsigargin in a calcium-free buffer.
-
Compound Incubation: Add the test compound (CM4620 or GSK-7975A) at various concentrations to the cells.
-
Calcium Re-addition: Initiate SOCE by reintroducing a buffer containing a physiological concentration of calcium.
-
Data Acquisition: Monitor the changes in intracellular calcium concentration by measuring the fluorescence of the calcium indicator dye over time using a fluorometer or a fluorescence microscope.
-
Analysis: The inhibitory effect of the compound is quantified by comparing the rate and magnitude of the calcium influx in compound-treated cells to that in vehicle-treated control cells.
In Vivo Evaluation in a Cerulein-Induced Acute Pancreatitis Model
This animal model is commonly used to assess the therapeutic potential of compounds for acute pancreatitis.
Caption: Workflow for an in vivo model of cerulein-induced acute pancreatitis.
Detailed Methodology:
-
Animal Model: Use appropriate rodent models (e.g., mice or rats).
-
Pancreatitis Induction: Induce acute pancreatitis by administering supramaximal doses of cerulein, a cholecystokinin analogue, typically through intraperitoneal injections.
-
Compound Administration: Administer CM4620 or GSK-7975A via a clinically relevant route (e.g., intravenous or intraperitoneal) either before or after the induction of pancreatitis to assess prophylactic or therapeutic efficacy.
-
Endpoint Analysis: At a predetermined time point, collect blood and pancreas tissue samples.
-
Biochemical Analysis: Measure serum levels of pancreatic enzymes such as amylase and lipase, as well as inflammatory markers.
-
Histological Evaluation: Process pancreatic tissue for histological examination to assess the degree of edema, inflammation, and acinar cell necrosis.
Conclusion
Both CM4620 and GSK-7975A are promising CRAC channel inhibitors with demonstrated efficacy in preclinical models of inflammation, particularly acute pancreatitis. CM4620 appears to exhibit greater potency in in vitro assays, with a significantly lower IC50 for Orai1/STIM1 compared to GSK-7975A. However, both compounds have shown robust in vivo activity. The choice between these inhibitors for research or therapeutic development may depend on the specific context, including the desired potency, selectivity profile, and pharmacokinetic properties. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative therapeutic potential. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these and other emerging CRAC channel modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. CalciMedica Receives Fast-Track Designation For CM4620, A Novel CRAC Channel Inhibitor To Treat Acute Pancreatitis - BioSpace [biospace.com]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ release-activated Ca2+ channel blockade as a potential tool in antipancreatitis therapy - PMC [pmc.ncbi.nlm.nih.gov]
validation of CM4620's selectivity for Orai1 over Orai2
For Immediate Release
This guide provides a detailed comparison of CM4620's selectivity for the Orai1 ion channel over its homolog Orai2, benchmarked against other known Orai inhibitors. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed evaluation of CM4620 for applications targeting Orai1-mediated store-operated calcium entry (SOCE).
Executive Summary
CM4620 is a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are critical for cellular calcium signaling.[1][2][3] The pore-forming unit of the CRAC channel is the Orai protein, with Orai1 being the most extensively studied isoform. CM4620 demonstrates a significant selective inhibitory action on Orai1 over Orai2, a key characteristic for targeted therapeutic strategies. Experimental data consistently show that CM4620 is approximately 7.5-fold more potent at inhibiting Orai1/STIM1-mediated calcium currents compared to those mediated by Orai2/STIM1.[2][4][5] This selectivity profile is crucial for minimizing off-target effects and enhancing the therapeutic window for Orai1-targeted treatments.
Comparative Selectivity of Orai Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of CM4620 and other notable Orai inhibitors against Orai1- and Orai2-mediated currents. The data has been compiled from various in vitro studies, primarily utilizing HEK-293 cells co-expressing STIM1 with either Orai1 or Orai2.
| Compound | Orai1 IC50 (nM) | Orai2 IC50 (nM) | Selectivity (Orai2 IC50 / Orai1 IC50) |
| CM4620 | ~120[2][4][5] | ~900[2][4] | ~7.5 |
| GSK-7975A | Substantially inhibits | Substantially inhibits | Partial inhibition of Orai3[6][7] |
| BTP2 | Substantially inhibits | Substantially inhibits | Partial inhibition of Orai3[6][7][8] |
| Synta66 | Inhibits | Potentiates | No effect on Orai3[6][7][8] |
Signaling Pathway and Experimental Workflow
To understand the context of CM4620's action, it is important to visualize the Orai1 signaling pathway and the experimental workflow used to determine its selectivity.
Experimental Protocols
The determination of CM4620's selectivity for Orai1 over Orai2 is primarily achieved through electrophysiological and calcium imaging assays. Below are detailed methodologies for these key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents (I-CRAC) through Orai channels.
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably co-expressing human STIM1 with either human Orai1 or human Orai2 are used.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
Electrophysiological Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution.
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl2, 10 HEPES, 20 EGTA (or BAPTA) to chelate intracellular calcium and passively deplete endoplasmic reticulum stores, thereby activating STIM1 and Orai channels (pH 7.2 with CsOH).
-
-
Procedure:
-
After establishing the whole-cell configuration, the cell is held at a holding potential of 0 mV.
-
Voltage ramps from -100 mV to +100 mV are applied every 2-5 seconds to elicit the characteristic inwardly rectifying I-CRAC.
-
Once a stable I-CRAC is established, the external solution containing various concentrations of CM4620 is perfused over the cell.
-
The inhibition of the current at a negative potential (e.g., -80 mV) is measured at steady state for each concentration.
-
-
-
Data Analysis:
-
The percentage of current inhibition is plotted against the logarithm of the CM4620 concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
The selectivity is calculated as the ratio of the IC50 for Orai2 to the IC50 for Orai1.
-
Ratiometric Calcium Imaging
This method measures changes in intracellular calcium concentration in response to store depletion and subsequent calcium influx.
-
Cell Lines and Culture: As described for the patch-clamp electrophysiology.
-
Procedure:
-
Cells are plated on glass-bottom dishes.
-
Cells are loaded with the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution for 30-60 minutes at room temperature.
-
After washing to remove excess dye, the dish is mounted on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Store Depletion: Endoplasmic reticulum calcium stores are depleted by treating the cells with a SERCA pump inhibitor, such as thapsigargin (e.g., 1-2 µM), in a calcium-free external solution.
-
Calcium Influx: After store depletion is complete (indicated by a transient rise in intracellular calcium followed by a return to baseline), calcium is re-introduced into the external solution (e.g., 2 mM CaCl2) to initiate store-operated calcium entry (SOCE).
-
Inhibitor Application: Different concentrations of CM4620 are pre-incubated with the cells before the re-addition of extracellular calcium.
-
-
Data Analysis:
-
The Fura-2 fluorescence ratio (e.g., 340 nm/380 nm excitation) is measured over time.
-
The rate of rise or the peak of the calcium influx signal after calcium re-addition is quantified.
-
The percentage of inhibition of the calcium influx for each CM4620 concentration is calculated relative to the vehicle control.
-
The IC50 is determined by fitting the concentration-response data to a sigmoidal curve.
-
Conclusion
References
- 1. Dynamic S-acylation of the ER-resident protein stromal interaction molecule 1 (STIM1) is required for store-operated Ca2+ entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Orai-coupling domains in STIM1 and STIM2 define the Orai-activating site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sophion.com [sophion.com]
- 6. pnas.org [pnas.org]
- 7. courses.edx.org [courses.edx.org]
- 8. docs.axolbio.com [docs.axolbio.com]
CM4620 in Pancreatitis: A Comparative Analysis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of CM4620, a selective Orai1 inhibitor, in various preclinical models of pancreatitis. By objectively evaluating its performance against other therapeutic alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of pancreatic disease and drug development.
Mechanism of Action: Targeting Calcium Overload
Acute pancreatitis is characterized by excessive calcium entry into pancreatic acinar cells, a phenomenon primarily mediated by store-operated calcium entry (SOCE). This process is driven by the interaction of the stromal interaction molecule 1 (STIM1) with the Orai1 calcium channel. CM4620 selectively inhibits the Orai1 channel, thereby preventing this pathological influx of calcium.[1][2][3] This targeted action helps to mitigate the downstream consequences of calcium overload, including premature trypsinogen activation, acinar cell death, and the subsequent inflammatory cascade involving immune cells and pancreatic stellate cells.[1][2][3]
Comparative Efficacy of CM4620 in a Cerulein-Induced Pancreatitis Model
The cerulein-induced pancreatitis model is a widely used and well-characterized model of mild, edematous pancreatitis. Supramaximal stimulation with the cholecystokinin analog, cerulein, leads to premature activation of digestive enzymes, inflammation, and edema in the pancreas. The following table summarizes the performance of CM4620 in this model compared to other therapeutic agents.
| Therapeutic Agent | Animal Model | Key Efficacy Endpoints | Outcome |
| CM4620 | Mouse, Rat | Reduced pancreatic edema, acinar cell vacuolization, intrapancreatic trypsin activity, cell death, myeloperoxidase activity, and inflammatory cytokine expression.[1] | Significant amelioration of pancreatitis severity.[1] |
| Gabexate Mesilate | Rat | Reduced serum amylase and lipase levels, pancreatic edema, and improved pancreatic microcirculation.[2][4][5][6] | Protective effect against pancreatic injury.[2][5][6] |
| Ulinastatin | Rat | Reduced serum amylase and lipase levels, acinar cell vacuolization, interstitial edema, and cellular infiltration.[7] | Substantially reduced the severity of pancreatitis.[7] |
| Somatostatin (Octreotide) | Rat | Moderated the increase in serum enzyme levels.[8] | Beneficial effect in the acute phase of injury.[8] |
Performance of CM4620 in Other Pancreatitis Models
CM4620 has also been evaluated in other models that represent different etiologies and severities of pancreatitis.
| Pancreatitis Model | Description | CM4620 Efficacy |
| Taurocholate-Induced Pancreatitis | A model of severe, necrotizing pancreatitis induced by intraductal infusion of the bile acid sodium taurocholate. | A study comparing the Orai1 inhibitors GSK-7975A and CM_128 (CM4620) showed that both agents significantly inhibited all local and systemic features of acute pancreatitis in this model.[9][10] |
| Palmitoleic Acid-Alcohol-Induced Pancreatitis | This model mimics alcohol-induced pancreatitis. | CM4620, along with GSK-7975A, demonstrated significant inhibition of local and systemic features of acute pancreatitis.[9][10] |
Head-to-Head Comparison: CM4620 vs. GSK-7975A
A direct comparative study evaluated CM4620 (referred to as CM_128) and another Orai1 inhibitor, GSK-7975A, in three different mouse models of acute pancreatitis. Both inhibitors were found to be effective in reducing the severity of pancreatitis in all models, preventing the activation of the necrotic cell death pathway in pancreatic acinar cells.[9][10] The study highlighted that the efficacy of both agents was dose- and time-dependent, with earlier administration post-induction yielding better outcomes.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in the key studies cited.
Cerulein-Induced Pancreatitis Model
-
Animals: Typically male Wistar rats or C57BL/6 mice are used.
-
Induction: Pancreatitis is induced by repeated intraperitoneal (IP) or intravenous (IV) injections of a supramaximal dose of cerulein (e.g., 50 µg/kg hourly for 7-10 hours).[1]
-
CM4620 Administration: CM4620 has been administered either intraperitoneally (e.g., 20 mg/kg) 30 minutes before the first and fourth cerulein injections or as a continuous intravenous infusion.[1]
-
Outcome Measures: Efficacy is assessed by measuring serum amylase and lipase levels, pancreatic edema (wet-to-dry weight ratio), myeloperoxidase (MPO) activity as a marker of neutrophil infiltration, inflammatory cytokine levels (e.g., TNF-α, IL-6) in pancreatic and lung tissue, and histological scoring of edema, inflammation, and acinar cell necrosis.[1]
Sodium Taurocholate-Induced Pancreatitis Model
-
Animals: Commonly performed in rats or mice.
-
Induction: Involves the retrograde infusion of sodium taurocholate (e.g., 3-5% solution) into the biliopancreatic duct.
-
CM4620 Administration: In comparative studies, Orai1 inhibitors were administered intraperitoneally at various doses at 1 or 6 hours after the induction of pancreatitis.[9][10]
-
Outcome Measures: Assessment includes serum enzyme levels, systemic inflammatory markers, and histological evaluation of pancreatic necrosis and inflammation.
L-Arginine-Induced Pancreatitis Model
-
Animals: Primarily conducted in rats and mice.
-
Induction: Involves one or two intraperitoneal injections of a high dose of L-arginine (e.g., 4 g/kg).
-
Outcome Measures: Key parameters for evaluation include serum amylase and lipase, pancreatic histology (necrosis, inflammation, edema), and markers of oxidative stress.
Conclusion
CM4620 demonstrates significant therapeutic potential in various preclinical models of pancreatitis. Its targeted mechanism of inhibiting Orai1-mediated calcium entry effectively mitigates key pathological events in the initiation and progression of the disease. In the widely used cerulein-induced pancreatitis model, CM4620 shows comparable or superior efficacy to other therapeutic agents like gabexate mesilate and ulinastatin in reducing pancreatic injury and inflammation. Furthermore, its effectiveness in more severe models of necrotizing pancreatitis, such as the taurocholate-induced model, underscores its potential for treating a broader spectrum of pancreatitis severity. Head-to-head comparisons with other Orai1 inhibitors confirm the therapeutic promise of this drug class. The presented data and experimental protocols provide a solid foundation for further research and development of CM4620 as a novel treatment for acute pancreatitis.
References
- 1. Does somatostatin analogue prevent experimental acute pancreatitis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of gabexate mesilate (FOY) against impaired pancreatic energy metabolism in rat acute pancreatitis induced by caerulein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabexate mesilate improves pancreatic microcirculation and reduces lung edema in a rat model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gabexate mesilate (FOY) protects against ceruletide-induced acute pancreatitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection by gabexate mesilate (FOY) of the exocrine pancreas in rats with acute pancreatitis induced by a supramaximal dose of caerulein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protective effect of the trypsin inhibitor urinastatin on cerulein-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of somatostatin analogue on experimental pancreatic lesions and their sequelae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Effects of CM4620, Dexamethasone, and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the novel CRAC channel inhibitor, CM4620, against two widely used anti-inflammatory agents: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This comparison is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Overview of Compounds and Mechanisms of Action
CM4620 is a novel small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, specifically targeting the Orai1 protein which is a key component of the channel's pore.[1] By blocking the entry of extracellular calcium into immune cells, CM4620 effectively downregulates the activation of calcium-dependent signaling pathways that are crucial for the production and release of pro-inflammatory cytokines.[1][2][3] This targeted mechanism of action makes CM4620 a promising candidate for the treatment of inflammatory conditions driven by immune cell hyperactivation.
Dexamethasone , a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through a well-established mechanism.[4][5] It binds to the glucocorticoid receptor, and this complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for various cytokines and enzymes like phospholipase A2.[6][7] Its broad-ranging effects make it a powerful anti-inflammatory and immunosuppressive agent.[6]
Ibuprofen is a widely used NSAID that primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9][10] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[8][9] While effective in reducing inflammation, its non-selective nature can lead to gastrointestinal side effects due to the inhibition of COX-1, which is involved in protecting the stomach lining.[11]
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the in vitro anti-inflammatory effects of CM4620, dexamethasone, and ibuprofen on human peripheral blood mononuclear cells (PBMCs). It is important to note that the experimental conditions and stimuli used in the cited studies may vary, which can influence the observed potency of the compounds.
Table 1: Inhibition of Cytokine Release in Human PBMCs
| Cytokine | CM4620 (IC50, nM) | Dexamethasone (Concentration for Significant Inhibition) | Ibuprofen (Effect on Production) |
| IFN-γ | 138 | 1000 nM | Not consistently reported to inhibit; effects can be variable. |
| IL-1β | 240 | 1000 nM | Mostly unaffected or can be enhanced under certain conditions.[12] |
| IL-2 | 59 | 1000 nM | Effects are not well-characterized for direct inhibition. |
| IL-4 | 879 | 1000 nM | Effects are not well-characterized for direct inhibition. |
| IL-6 | Not specified in IC50 | 1000 nM | Can increase production in LPS-stimulated PBMCs. |
| TNF-α | Not specified in IC50 | 1000 nM | Can increase production in LPS-stimulated PBMCs.[12] |
Note: IC50 values represent the concentration of the drug that inhibits 50% of the cytokine release. The data for ibuprofen suggests a more complex immunomodulatory role rather than direct inhibition of these specific pro-inflammatory cytokines.
Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the signaling pathways affected by each compound.
Caption: CM4620 inhibits the Orai1 subunit of the CRAC channel, preventing Ca²⁺ influx.
Caption: Dexamethasone binds to the glucocorticoid receptor, modulating gene transcription.
Caption: Ibuprofen non-selectively inhibits COX-1 and COX-2 enzymes.
Experimental Protocols
The following protocols provide a general framework for the in vitro assessment of anti-inflammatory compounds on cytokine release from human PBMCs.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
The whole blood is diluted with an equal volume of phosphate-buffered saline (PBS).
-
The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).
-
The tubes are centrifuged at room temperature to separate the blood components.
-
The PBMC layer, which appears as a white, cloudy interface, is carefully collected.
-
The collected PBMCs are washed multiple times with PBS to remove platelets and density gradient medium.
-
The final cell pellet is resuspended in a complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Cell viability and concentration are determined using a hemocytometer and a viability stain (e.g., trypan blue).
In Vitro Cytokine Release Assay
-
PBMCs are seeded into 96-well culture plates at a density of approximately 1 x 10^6 cells/mL.
-
The cells are pre-incubated with various concentrations of the test compounds (CM4620, dexamethasone, or ibuprofen) or a vehicle control for a specified period (e.g., 1 hour).
-
To induce cytokine production, cells are stimulated with a mitogen or a specific stimulus. Common stimuli include:
-
Lipopolysaccharide (LPS): For stimulating monocytes and macrophages to produce cytokines like TNF-α, IL-1β, and IL-6.
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies: For stimulating T-lymphocytes to produce cytokines like IL-2 and IFN-γ.
-
-
The culture plates are incubated for a designated time (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2 to allow for cytokine secretion.
-
After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
-
The concentration of various cytokines in the supernatants is quantified using a multiplex immunoassay (e.g., Luminex) or individual enzyme-linked immunosorbent assays (ELISAs).
-
The IC50 values for each compound on the inhibition of specific cytokines are calculated from the dose-response curves.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of test compounds.
Caption: A generalized workflow for in vitro cytokine release assays.
Conclusion
CM4620, dexamethasone, and ibuprofen represent three distinct classes of anti-inflammatory agents with different mechanisms of action and efficacy profiles. CM4620 offers a targeted approach by inhibiting CRAC channels, leading to a potent and specific suppression of pro-inflammatory cytokine release from immune cells. Dexamethasone provides broad and powerful anti-inflammatory effects by modulating gene expression. The anti-inflammatory action of ibuprofen is primarily mediated through the inhibition of prostaglandin synthesis, and its effects on cytokine production appear to be more complex and context-dependent.
The choice of an anti-inflammatory agent for research or therapeutic development will depend on the specific inflammatory pathways being targeted and the desired level of selectivity. The data and protocols presented in this guide provide a foundation for the comparative evaluation of these and other anti-inflammatory compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CalciMedica Receives Fast-Track Designation For CM4620, A Novel CRAC Channel Inhibitor To Treat Acute Pancreatitis - BioSpace [biospace.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. omicsonline.org [omicsonline.org]
- 7. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Ibuprofen: Uses, interactions, and side effects [medicalnewstoday.com]
- 12. the-anti-inflammatory-effects-of-perioperative-dexamethasone-administration-and-the-relationship-to-pain-a-systematic-review-and-meta-analysis - Ask this paper | Bohrium [bohrium.com]
Head-to-Head Comparison of CRAC Channel Inhibitors In Vitro
A Comprehensive Guide for Researchers and Drug Development Professionals
Calcium release-activated calcium (CRAC) channels are critical regulators of intracellular calcium signaling, playing a pivotal role in a myriad of cellular processes, including gene expression, proliferation, and immune responses. Their involvement in various pathologies has positioned them as a key target for therapeutic intervention. This guide provides an objective, data-driven comparison of several prominent small-molecule CRAC channel inhibitors, offering a valuable resource for researchers selecting appropriate tools for their in vitro studies.
Performance Comparison of CRAC Channel Inhibitors
The potency of CRAC channel inhibitors is a key determinant of their utility. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several widely used inhibitors across various cell lines and experimental assays.
| Inhibitor | Cell Type | Assay Type | IC50 Value | Reference |
| BTP2 (YM-58483) | Jurkat T-cells | Ca2+ influx | ~10 nM | [1] |
| Jurkat T-cells | Ca2+ influx | ~100 nM | [2] | |
| GSK-7975A | RBL-2H3 cells | Ca2+ influx | 0.8 µM | [3] |
| HEK293 cells (STIM1/Orai1) | I-CRAC | ~4 µM | [4][5] | |
| HEK293 cells (STIM1/Orai3) | I-CRAC | ~4 µM | [4][5] | |
| GSK-5503A | HEK293 cells (STIM1/Orai1 & Orai3) | I-CRAC | ~4 µM | [4][5] |
| Synta66 | RBL cells | I-CRAC | 1.4 µM | [5] |
| RBL cells | I-CRAC | ~3 µM | [2] | |
| Pyr6 | RBL cells | SOCE | 0.49 µM | |
| RO2959 | RBL-2H3 cells | I-CRAC | ~400 nM | [2] |
| CHO cells (STIM1/Orai1) | SOCE | 25 nM | [2] | |
| CHO cells (STIM1/Orai3) | SOCE | 530 nM | [2] | |
| CM4620 (Zegocractin) | Orai1/STIM1 expressing cells | - | 119 nM | |
| Orai2/STIM1 expressing cells | - | 895 nM | ||
| SKF-96365 | Jurkat T-cells | SOCE | ~10 µM | [2] |
Mechanism of Action and Selectivity
Recent studies have shed light on the distinct mechanisms by which these inhibitors modulate CRAC channel function.
-
Extracellular Blockers: BTP2 and GSK-7975A have been shown to act exclusively from the extracellular side of the plasma membrane.[6] Their mechanism is thought to involve a direct interaction with the Orai channel pore, without affecting the upstream STIM1 oligomerization or STIM1-Orai1 coupling.[2][4][6]
-
Dual-Sided Inhibition: In contrast, Pyr6 and Synta66 can inhibit CRAC channel function when applied either extracellularly or intracellularly.[6]
-
Isoform Selectivity: The various Orai isoforms exhibit distinct pharmacological profiles. For instance, GSK-7975A and BTP2 effectively block ORAI1 and ORAI2, but only partially inhibit ORAI3.[7] Synta66, on the other hand, inhibits ORAI1, potentiates ORAI2, and has no effect on ORAI3.[7] RO2959 shows a preference for ORAI1 over ORAI2 and ORAI3.[2]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the CRAC channel signaling pathway and a typical workflow for evaluating inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of CRAC channel inhibitors.
Calcium Influx Assay using Fura-2 AM
This protocol outlines the measurement of intracellular calcium concentration changes in response to CRAC channel activation and inhibition.
Materials:
-
Cells of interest (e.g., Jurkat T-cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Thapsigargin
-
CRAC channel inhibitor of interest
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBS to remove extracellular dye.[8]
-
-
Baseline Measurement:
-
Add HBS (containing Ca2+) to each well.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 510 nm for a few minutes.
-
-
Inhibitor Incubation: Add the CRAC channel inhibitor at various concentrations to the respective wells and incubate for the desired time.
-
Store Depletion and Calcium Influx:
-
To initiate store-operated calcium entry, add thapsigargin (typically 1-2 µM) to deplete endoplasmic reticulum calcium stores.
-
Continue to measure the fluorescence ratio (340/380 nm) to monitor the rise in intracellular calcium.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
Normalize the data to the baseline ratio.
-
Plot the peak or area under the curve of the calcium response against the inhibitor concentration to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology for I-CRAC Measurement
This technique allows for the direct measurement of the CRAC current (I-CRAC), providing a detailed characterization of inhibitor effects on channel activity.
Materials:
-
Cells expressing CRAC channels
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Intracellular solution (containing Cs-glutamate, Cs-BAPTA or EGTA, HEPES, Mg-ATP)
-
CRAC channel inhibitor of interest
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[9]
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a target cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.[9][10]
-
Rupture the membrane patch to achieve the whole-cell configuration.[10][11] This allows the intracellular solution to dialyze the cell, which includes a high concentration of a calcium chelator (BAPTA or EGTA) to passively deplete the ER calcium stores and activate I-CRAC.
-
-
I-CRAC Measurement:
-
Hold the cell at a constant potential (e.g., 0 mV) and apply voltage ramps (e.g., -100 mV to +100 mV over 50 ms) every 2-5 seconds to elicit the characteristic inwardly rectifying I-CRAC.
-
Allow the current to fully develop over several minutes.
-
-
Inhibitor Application: Once a stable I-CRAC is established, perfuse the recording chamber with the extracellular solution containing the CRAC channel inhibitor at the desired concentration.
-
Data Analysis:
-
Measure the amplitude of the inward current at a negative potential (e.g., -80 mV or -100 mV).
-
Plot the percentage of current inhibition against the inhibitor concentration to calculate the IC50 value.
-
MTT Assay for Cytotoxicity Assessment
It is essential to determine if the observed inhibition of cellular responses is due to specific CRAC channel blockade or general cytotoxicity. The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
Cells of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the CRAC channel inhibitor for the desired duration (e.g., 24-48 hours). Include untreated control wells.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.
-
Plot cell viability against the inhibitor concentration to determine the cytotoxic concentration (e.g., CC50).
-
By providing a comprehensive overview of inhibitor potency, mechanism of action, and detailed experimental protocols, this guide aims to facilitate informed decisions in the selection and application of CRAC channel inhibitors for in vitro research.
References
- 1. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Auxora (CM4620) in Acute Pancreatitis: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results of Auxora (CM4620), an investigational drug for acute pancreatitis, with the current standard of care and other emerging therapies. The information is presented to aid in the objective evaluation of Auxora's performance, with supporting data from clinical trials and detailed experimental methodologies.
Executive Summary
Acute pancreatitis is a serious inflammatory condition with no approved specific therapies. Treatment primarily relies on supportive care. Auxora (CM4620), a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels, has emerged as a promising therapeutic candidate. Clinical trials have demonstrated its potential to mitigate the inflammatory cascade and improve patient outcomes in acute pancreatitis. This guide delves into the clinical data of Auxora, juxtaposing it with the standard of care and other investigational agents to provide a clear perspective on its therapeutic potential.
Comparative Performance of Auxora
The efficacy and safety of Auxora have been evaluated in Phase 2 clinical trials. The following tables summarize the key quantitative data from these studies, comparing Auxora to the standard of care (SoC), which typically includes intravenous fluids, pain management, and nutritional support.[1][2][3]
Table 1: Efficacy Outcomes of Auxora in Phase 2b (CARPO) Trial
| Endpoint | Auxora (High Dose) + SoC | Auxora (Medium Dose) + SoC | Auxora (Low Dose) + SoC | Placebo + SoC |
| Median Time to Solid Food Tolerance (All Patients) | 1.9-day improvement vs. Placebo | 2.1-day improvement vs. Placebo | 1.5-day improvement vs. Placebo | 4.7 days |
| Reduction in New-Onset Severe Respiratory Failure | 100% relative risk reduction | Not explicitly stated | Not explicitly stated | - |
| Reduction in Persistent Respiratory Failure | 64.2% relative risk reduction | Not explicitly stated | Not explicitly stated | - |
| New-Onset Necrotizing Pancreatitis | Clinically meaningful decrease | Not explicitly stated | Not explicitly stated | - |
| Median Time to Medically Indicated Discharge | Shortened | Not explicitly stated | Not explicitly stated | - |
Source: Data from the Phase 2b CARPO trial as presented at the American College of Gastroenterology 2024 Annual Scientific Meeting.
Table 2: Efficacy Outcomes of Auxora in Phase 2a Trial
| Endpoint | Auxora (Low Dose) + SoC | Standard of Care (SoC) Alone |
| Improvement in Pancreatitis Severity (CTSI Score) | 36.5% of patients improved from moderate to mild | No improvements observed |
| Persistent Systemic Inflammatory Response Syndrome (SIRS) | Reduced incidence | Higher incidence |
| Tolerance of Solid Foods | Improved | Less tolerated |
| Median Hospitalization | Reduced | Longer duration |
Source: Published results from the open-label, dose-response Phase 2a study.[4][5][6]
Comparison with Other Investigational Therapies
While direct head-to-head trials are lacking, a comparison with other investigational drugs for acute pancreatitis provides context for Auxora's potential positioning.
Olezarsen
Olezarsen is an antisense oligonucleotide designed to lower triglyceride levels. In Phase 3 trials for severe hypertriglyceridemia, olezarsen demonstrated a significant reduction in the incidence of acute pancreatitis events.[7][8]
-
Mechanism of Action: Reduces the production of ApoC-III, a protein that regulates triglyceride metabolism.
-
Patient Population: Primarily patients with severe hypertriglyceridemia, a known cause of acute pancreatitis.
-
Key Finding: 85% relative risk reduction in acute pancreatitis events in the CORE and CORE2 studies.[7][8]
Pirfenidone
Pirfenidone is an anti-inflammatory and anti-fibrotic agent approved for idiopathic pulmonary fibrosis. Preclinical studies have shown its potential in reducing the severity of acute pancreatitis. Clinical trials are ongoing to evaluate its safety and efficacy in this indication.
-
Mechanism of Action: Modulates cytokine production, including increasing anti-inflammatory IL-10, and disrupts the crosstalk between acinar and immune cells.
-
Patient Population: Patients with recurrent acute pancreatitis.
-
Status: Currently in clinical trials; human efficacy data in acute pancreatitis is not yet available.
Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting clinical trial data.
Auxora Phase 2b CARPO Trial (NCT04681066)
This was a randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the efficacy and safety of Auxora in patients with acute pancreatitis and accompanying Systemic Inflammatory Response Syndrome (SIRS).[1]
-
Patient Population: 216 patients with acute pancreatitis and SIRS.
-
Intervention: Patients were randomized to receive one of three doses of Auxora (0.5 mg/kg, 1.0 mg/kg, or 2.0 mg/kg) or a placebo, administered intravenously once daily for three days, in addition to the standard of care.
-
Key Inclusion Criteria:
-
Age 18 years or older.
-
Diagnosis of acute pancreatitis.
-
Presence of SIRS (≥2 criteria).
-
-
Key Exclusion Criteria:
-
History of chronic pancreatitis.
-
Pancreatic cancer.
-
Significant renal or hepatic impairment.
-
-
Primary Endpoint: Time to tolerance of solid food.
-
Secondary Endpoints: Incidence of organ failure, length of hospital stay, and need for intensive care.
Auxora Phase 2a Trial (NCT03401190)
This was an open-label, dose-response study to assess the safety and preliminary efficacy of Auxora.
-
Patient Population: 21 patients with acute pancreatitis, SIRS, and hypoxemia.[6]
-
Intervention: Patients were randomized to receive either a low dose or a high dose of Auxora plus standard of care, or standard of care alone.[6]
-
Endpoints: Safety, tolerability, and various efficacy measures including changes in the Computed Tomography Severity Index (CTSI), duration of SIRS, and time to solid food tolerance.
Mechanism of Action and Signaling Pathway
Auxora is a selective inhibitor of the Orai1 subunit of Calcium Release-Activated Calcium (CRAC) channels. In acute pancreatitis, excessive intracellular calcium influx into pancreatic acinar cells is a key initiating event, leading to premature activation of digestive enzymes, cellular injury, and a subsequent inflammatory cascade.[7] By blocking CRAC channels, Auxora aims to prevent this pathological calcium overload.
Caption: Mechanism of action of Auxora in preventing pathological calcium influx in pancreatic acinar cells.
Experimental and Logical Workflows
The following diagram illustrates the workflow of the Phase 2b CARPO clinical trial.
Caption: Workflow of the Phase 2b CARPO clinical trial for Auxora in acute pancreatitis.
Conclusion
The clinical data for Auxora (CM4620) in acute pancreatitis are encouraging, suggesting a potential benefit in reducing the time to clinical improvement and the severity of the disease compared to the current standard of care. Its mechanism of action, targeting the initial stages of the pathological cascade in pancreatic acinar cells, represents a novel therapeutic approach. While direct comparisons with other investigational agents are not yet available, the distinct mechanisms and target populations of drugs like olezarsen and pirfenidone highlight the multifaceted nature of acute pancreatitis and the potential for different therapeutic strategies. The ongoing and future clinical development of Auxora will be critical in further defining its role in the management of this challenging condition.
References
- 1. Auxora™ Phase 2b CARPO Trial Completes Enrollment [synapse.patsnap.com]
- 2. CalciMedica to Present Late-Breaking Positive Data, Including a Win Ratio Analysis, from Phase 2b CARPO Trial of Auxora™ in Acute Pancreatitis (AP) at the American College of Gastroenterology (ACG) 2024 Annual Scientific Meeting [prnewswire.com]
- 3. CalciMedica Announces Last Patient Enrolled in Phase 2b CARPO Trial of Auxora™ in Acute Pancreatitis [prnewswire.com]
- 4. calcimedica.com [calcimedica.com]
- 5. calcimedica.com [calcimedica.com]
- 6. CalciMedica to Review Phase 2b CARPO Trial Data of Auxora in Acute Pancreatitis [synapse.patsnap.com]
- 7. CalciMedica Announces Last Patient Enrolled in Phase 2b CARPO Trial of Auxora™ in Acute Pancreatitis | CalciMedica, Inc. [ir.calcimedica.com]
- 8. CalciMedica Announces First Patient Enrolled in International Expansion of CARPO Trial of Auxora™ in Acute Pancreatitis (AP) | Graybug Vision, Inc. [graybug.gcs-web.com]
Navigating the Landscape of SOCE Inhibition: A Comparative Guide to Alternatives for MRS4620
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of Store-Operated Calcium Entry (SOCE), the quest for potent and selective inhibitors is paramount. While MRS4620 has been a notable tool in this endeavor, a diverse array of alternative compounds offers unique profiles in terms of potency, selectivity, and mechanism of action. This guide provides an objective comparison of key SOCE inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Comparative Analysis of SOCE Inhibitors
A side-by-side comparison of various small molecule inhibitors reveals a spectrum of potencies against SOCE. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several prominent compounds, providing a quantitative basis for comparison. It is important to note that IC50 values can vary depending on the cell type and experimental conditions.[4]
| Compound | Reported IC50 (in HEK293 cells) | Key Mechanistic Insights | Reference |
| CM4620 | 374 nM | Selective Orai1 inhibitor. | [4] |
| 7-azaindole 14d | < 0.5 µM | Potent SOCE inhibitor. | [3][4] |
| JPIII | < 0.5 µM | Potent SOCE inhibitor. | [3][4] |
| Synta-66 | 209 nM | Does not affect STIM1 clustering, suggesting it acts as an allosteric pore blocker of Orai1.[3][5] | [3][4] |
| Pyr 3 | < 0.5 µM | Potent SOCE inhibitor. | [3][4] |
| GSK5503A | < 0.5 µM | A calcium-release activated calcium (CRAC) channel blocker that effectively inhibits STIM1 mediated Orai1 and Orai3 currents.[6] | [3][4] |
| RO2959 | < 0.5 µM | A potent and selective CRAC channel inhibitor.[6] | [4][7] |
| SKF-96365 | 12 µM (in Jurkat T cells) | A non-selective cation channel blocker that also inhibits SOCE.[7] | [7] |
| YM-58483 (BTP2) | Potent inhibitor | The first selective and potent inhibitor of CRAC channels.[6] | [5][6] |
| Leflunomide | ~10 µM | FDA-approved drug with moderate SOCE inhibitory activity.[3] | [3] |
| Teriflunomide | ~21 µM | Active metabolite of Leflunomide with moderate SOCE inhibitory activity.[3] | [3] |
Signaling Pathway and Inhibition Mechanisms
The SOCE signaling cascade provides multiple points for pharmacological intervention. Inhibitors can target the STIM1 sensor, the Orai channel, or the interaction between the two. The following diagram illustrates the canonical SOCE pathway and the points of action for different classes of inhibitors.
Figure 1: The Store-Operated Calcium Entry (SOCE) signaling pathway and points of inhibition.
Experimental Protocols
To facilitate the independent evaluation of SOCE inhibitors, a detailed methodology for a common assay is provided below.
Fluorescence-Based Calcium Addback Assay
This assay is widely used to quantify SOCE by measuring the influx of extracellular calcium following the depletion of intracellular stores.[4][8]
I. Cell Preparation:
-
Seed cells (e.g., HEK293) onto a 96-well, black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
II. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).
-
Aspirate the culture medium from the wells and wash the cells once with the salt solution.
-
Add the loading buffer to each well and incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C, protected from light.
-
After incubation, wash the cells to remove excess dye.
III. SOCE Measurement:
-
Place the plate in a fluorescence plate reader capable of ratiometric measurement for Fura-2 (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Initially, perfuse the cells with a calcium-free salt solution.
-
To deplete intracellular calcium stores, add a SERCA pump inhibitor, such as thapsigargin (e.g., 1-2 µM final concentration).
-
Record the baseline fluorescence ratio for several minutes.
-
To initiate SOCE, add a solution containing calcium (e.g., 2 mM final concentration) to the wells.
-
Continue recording the fluorescence ratio to measure the increase in intracellular calcium due to SOCE.
-
For inhibitor studies, pre-incubate the cells with the desired concentration of the inhibitor for a specified period before the addition of thapsigargin. The inhibitor should be present throughout the experiment.
IV. Data Analysis:
-
The change in the fluorescence ratio (e.g., F340/F380) is proportional to the change in intracellular calcium concentration.
-
Quantify SOCE by calculating the difference between the peak fluorescence ratio after calcium addition and the baseline ratio before calcium addition.
-
Generate dose-response curves by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable pharmacological model.
Figure 2: Workflow for a fluorescence-based calcium addback assay to measure SOCE inhibition.
Conclusion
The selection of a SOCE inhibitor should be guided by the specific requirements of the experimental system, including the desired potency, selectivity, and the need to target a particular component of the SOCE machinery. The compounds presented in this guide represent a range of options, from highly potent and selective molecules to broader-spectrum inhibitors. By understanding their comparative profiles and employing robust experimental protocols, researchers can confidently select the most appropriate tool to dissect the multifaceted roles of SOCE in health and disease.
References
- 1. What are CRAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. STIM-Orai Channels | Calcium Channels | Tocris Bioscience [tocris.com]
- 3. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CM4620 and Ulinastatin on Cytokine Expression in Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CM4620, a novel calcium release-activated calcium (CRAC) channel inhibitor, and Ulinastatin, a broad-spectrum serine protease inhibitor, on their respective abilities to modulate cytokine expression profiles in the context of acute pancreatitis. This document is intended to provide an objective overview supported by available experimental data to aid in research and development decisions.
Executive Summary
Both CM4620 and Ulinastatin have demonstrated efficacy in reducing the inflammatory cascade associated with acute pancreatitis by targeting different mechanisms. CM4620 acts upstream by inhibiting calcium entry into immune and pancreatic cells, thereby suppressing the signaling pathways that lead to cytokine gene expression. Ulinastatin, on the other hand, is a protease inhibitor with broad anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines. While clinical data for Ulinastatin provides specific quantitative reductions in key cytokines like TNF-α and IL-6, the currently available data for CM4620 is more qualitative, indicating a significant reduction in cytokine mRNA levels and a decrease in circulating IL-6 in a small patient cohort.
Data Presentation: Comparative Efficacy on Cytokine Reduction
The following table summarizes the available quantitative data on the effects of CM4620 and Ulinastatin on the key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
| Compound | Cytokine | Efficacy Data | Study Population | Source |
| CM4620 | IL-6 | Declined after dosing in 5 of 7 patients. | Patients with Acute Pancreatitis (Phase 2a open-label study) | [1] |
| IL-6 & TNF-α mRNA | Dramatically reduced in pancreas and lung tissue. | Rat model of cerulein-induced acute pancreatitis | [2] | |
| Ulinastatin | TNF-α | Mean reduction of 15.75 pg/mL. | Patients with Severe Acute Pancreatitis (Meta-analysis) | [3] |
| IL-6 | Mean reduction of 16.82 pg/mL. | Patients with Severe Acute Pancreatitis (Meta-analysis) | [3] |
Note: A direct quantitative comparison of the potency of CM4620 and Ulinastatin on cytokine protein level reduction is challenging due to the different types of data currently available.
Experimental Protocols
CM4620: In Vitro and In Vivo Cytokine Measurement
In Vitro Analysis in Human Peripheral Blood Mononuclear Cells (PBMCs):
-
Cell Culture: Human PBMCs are isolated and stimulated with plate-bound anti-CD3/anti-CD28 antibodies in media containing 10% FBS.
-
Treatment: Cells are treated with varying concentrations of CM4620 or a vehicle control.
-
Cytokine Measurement: After a 48-hour incubation period, the conditioned media is collected, and the levels of selected cytokines (e.g., IL-2, IL-6, TNF-α) are measured using a Luminex assay.[2]
In Vivo Analysis in a Rat Model of Acute Pancreatitis:
-
Disease Induction: Acute pancreatitis is induced in rats via supramaximal cerulein administration.
-
Treatment: CM4620 (e.g., 20 mg/kg) or a vehicle control is administered intravenously.
-
Sample Collection: Pancreatic and lung tissues are collected at a specified time point after disease induction.
-
Cytokine mRNA Measurement: Total RNA is extracted from the tissues, and the mRNA expression levels of inflammatory cytokines (e.g., IL-6, TNF-α) are quantified using quantitative real-time PCR (qPCR).[2]
Ulinastatin: Clinical Trial Cytokine Measurement
Human Clinical Trials in Severe Acute Pancreatitis:
-
Patient Population: Patients diagnosed with severe acute pancreatitis.
-
Treatment: Patients receive either standard of care plus Ulinastatin (e.g., 400,000 IU intravenously every 12 hours for 7 days) or standard of care plus a placebo.[4]
-
Sample Collection: Serum samples are collected from patients before and after the treatment period.
-
Cytokine Measurement: The concentrations of serum TNF-α and IL-6 are determined using enzyme-linked immunosorbent assay (ELISA).[4][5]
Signaling Pathways and Mechanisms of Action
CM4620 Signaling Pathway
CM4620 is a selective inhibitor of the Orai1 calcium channel, a critical component of the Store-Operated Calcium Entry (SOCE) mechanism. By blocking Orai1, CM4620 prevents the influx of extracellular calcium into the cell following the depletion of endoplasmic reticulum calcium stores. This reduction in intracellular calcium concentration inhibits the activation of calcium-dependent transcription factors, Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which are key regulators of pro-inflammatory cytokine gene expression.
Caption: CM4620 inhibits Orai1-mediated calcium influx.
Ulinastatin Signaling Pathway
Ulinastatin is a serine protease inhibitor with a multi-faceted anti-inflammatory mechanism. It inhibits various proteases involved in the inflammatory cascade. Additionally, it has been shown to suppress the production of pro-inflammatory cytokines by downregulating signaling pathways such as the RhoA/ROCK pathway and activating the Nrf2 antioxidant response pathway.
Caption: Ulinastatin's multi-target anti-inflammatory action.
Experimental Workflow Diagrams
CM4620 In Vitro Cytokine Profiling Workflow
Caption: Workflow for in vitro analysis of CM4620.
Ulinastatin Clinical Trial Workflow for Cytokine Analysis
Caption: Workflow for Ulinastatin clinical trial.
Conclusion
CM4620 and Ulinastatin represent two distinct therapeutic strategies for mitigating the inflammatory response in conditions like acute pancreatitis. CM4620 offers a targeted approach by inhibiting a key calcium signaling pathway, while Ulinastatin provides a broader anti-inflammatory effect through protease inhibition. The choice between these or other alternatives will depend on the specific research or clinical context. Further head-to-head clinical trials providing direct quantitative comparisons of their effects on a broader range of cytokine proteins are warranted to fully elucidate their comparative efficacy.
References
- 1. CalciMedica to Present Results of PD/PK Study in Acute Pancreatitis Patients for its CRAC Channel Inhibitor CM4620 at APA Annual Meeting [prnewswire.com]
- 2. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ulinastatin for the treatment of severe acute pancreatitis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ulinastatin in the treatment of severe acute pancreatitis: A single-center randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
Safety Operating Guide
Navigating the Safe Disposal of MRS4620: A Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for MRS4620, a potent CD73 inhibitor. This document provides immediate safety and logistical information to ensure compliant and safe laboratory operations.
This compound is a powerful research chemical identified as a potent inhibitor of CD73, with a Ki of 0.436 nM.[1] Its role in cancer immunoresearch underscores its biological activity and the necessity for stringent handling and disposal protocols.[1] While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2411665-73-9) is not publicly available, the following procedures are based on best practices for the disposal of hazardous, biologically active research chemicals.
Immediate Safety and Hazard Profile
Due to its potent biological activity as a CD73 inhibitor, this compound should be handled with caution.[1] Assume the compound is hazardous in the absence of a specific SDS. The table below summarizes the likely hazard classifications for a compound of this nature.
| Hazard Classification | Description |
| Acute Toxicity | Assume harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction or asthma-like symptoms if inhaled. |
| Germ Cell Mutagenicity | Unknown, but should be handled as a potential mutagen. |
| Carcinogenicity | Unknown, but should be handled as a potential carcinogen. |
| Reproductive Toxicity | Unknown, but should be handled as a potential reproductive toxin. |
| Specific Target Organ Toxicity | As a CD73 inhibitor, it has a specific biological target.[1] |
It is imperative to obtain the specific Safety Data Sheet (SDS) from the supplier of this compound for complete and accurate safety and disposal information.
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the disposal of this compound. This should be adapted to comply with local, state, and federal regulations, and the specific guidance in the product's SDS.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times when handling this compound. This includes, but is not limited to:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
2. Decontamination of Labware and Surfaces:
-
All labware (glassware, pipette tips, etc.) that has come into contact with this compound should be decontaminated.
-
A common method for decontaminating research chemicals is to rinse the contaminated items with a suitable solvent (e.g., ethanol or isopropanol) to remove the bulk of the chemical, followed by washing with soap and water.
-
Collect all rinsate as hazardous waste.
-
Wipe down all work surfaces with a suitable decontaminating solution.
3. Segregation and Collection of Waste:
-
Solid Waste:
-
Place all solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and any solvents used.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates, in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps (needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.
-
4. Labeling of Hazardous Waste:
-
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The CAS Number: 2411665-73-9
-
The specific hazards of the waste (e.g., "Toxic," "Biologically Active")
-
The date the waste was first added to the container.
-
5. Storage of Hazardous Waste:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Follow all institutional guidelines for the storage of hazardous waste.
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
CD73 Signaling Pathway
This compound acts as an inhibitor of CD73, a key enzyme in the purinergic signaling pathway that produces immunosuppressive adenosine in the tumor microenvironment.[2][3][4][5] Understanding this pathway is crucial for researchers working with this compound.
Caption: The CD73 signaling pathway and the inhibitory action of this compound.
References
- 1. CD73 Is Regulated by the EGFR-ERK Signaling Pathway in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer [mdpi.com]
- 4. glpbio.com [glpbio.com]
- 5. assaygenie.com [assaygenie.com]
Essential Safety and Handling Guide for MRS4620, a Potent CD73 Inhibitor
For researchers, scientists, and drug development professionals working with MRS4620, a potent CD73 inhibitor (CAS 2411665-73-9), this guide provides essential safety, handling, and disposal information. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research. This compound is utilized in cancer immunoresearch for its ability to inhibit CD73, an ecto-5'-nucleotidase that plays a critical role in tumor immune evasion.[1]
Personal Protective Equipment (PPE) and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory procedures for handling potent small molecule inhibitors should be strictly followed. The following recommendations are based on general safety data for similar laboratory chemicals.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the compound. The exact breakthrough time should be confirmed with the glove manufacturer. |
| Body Protection | A lab coat or other protective clothing. | Minimizes the risk of contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Recommended when handling the solid compound outside of a ventilated enclosure or when there is a risk of aerosolization. |
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Eyewash stations and safety showers should be readily accessible.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] MedChemExpress recommends storing at -20°C.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal Steps:
-
Waste Identification: this compound waste should be classified as chemical hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Segregation: Do not mix with other waste streams unless compatible.
-
Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo experiments involving this compound. Specific concentrations and incubation times will need to be optimized for your particular cell line or animal model.
In Vitro Enzyme Inhibition Assay:
-
Reagents: Recombinant human CD73, AMP (substrate), Malachite Green Phosphate Assay Kit, this compound.
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serially dilute this compound to the desired concentrations.
-
In a 96-well plate, add recombinant CD73 and the various concentrations of this compound.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding AMP.
-
Incubate at 37°C for a further predetermined time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate produced using the Malachite Green Phosphate Assay Kit.
-
Calculate the IC50 value of this compound.
-
In Vivo Formulation and Administration (Example): [3]
-
Formulation 1 (for oral administration): Dissolve in PEG400.
-
Formulation 2 (for oral administration): Suspend in 0.2% Carboxymethyl cellulose.
-
Formulation 3 (for intraperitoneal or intravenous injection):
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Add ddH₂O to reach the final desired concentration and mix thoroughly.
-
CD73 Signaling Pathway
This compound inhibits the enzymatic activity of CD73. CD73 is a cell-surface enzyme that converts extracellular adenosine monophosphate (AMP) to adenosine. Adenosine then signals through adenosine receptors on immune cells, leading to immunosuppression within the tumor microenvironment. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby promoting an anti-tumor immune response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
